Lincomycin-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H34N2O6S |
|---|---|
分子量 |
409.6 g/mol |
IUPAC名 |
(4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11?,12-,13?,14-,15?,16-,18-/m1/s1/i3D3 |
InChIキー |
OJMMVQQUTAEWLP-FNAQOLEFSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Elucidating the Mechanism of Action of Lincomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin is a lincosamide antibiotic with a well-established role in inhibiting bacterial protein synthesis. This technical guide provides an in-depth exploration of its mechanism of action, with a particular focus on how its deuterated analog, Lincomycin-d3, can be a valuable tool in refining our understanding. This document details the molecular interactions of Lincomycin with the bacterial ribosome, presents quantitative data on its activity, outlines key experimental protocols for its study, and visualizes the critical pathways and experimental workflows involved.
While direct experimental evidence detailing the use of this compound in mechanism of action studies is not extensively available in current literature, this guide also explores the potential applications of stable isotope labeling in this context. The use of deuterated compounds offers unique advantages in various analytical techniques that can provide a more nuanced view of drug-target interactions.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lincomycin exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S large ribosomal subunit, interfering with the peptidyl transferase center (PTC).[1] This interaction inhibits the formation of peptide bonds, a critical step in the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial growth.[1]
The binding site of Lincomycin is located within the exit tunnel of the 50S subunit, where it obstructs the path of the nascent polypeptide chain.[1] Structural studies have revealed that Lincomycin interacts with specific nucleotides of the 23S rRNA, a key component of the 50S subunit.
The Potential Role of this compound in Mechanism Elucidation
The use of stable isotope-labeled compounds, such as this compound, offers several potential advantages for in-depth mechanistic studies. Deuterium labeling can be leveraged in advanced analytical techniques to provide higher resolution data on drug-target interactions.
One promising application is in Raman spectroscopy combined with Deuterium Stable Isotope Probing (DSIP) . This technique can help differentiate between bacteriostatic and bactericidal mechanisms by monitoring the metabolic activity of bacteria under antibiotic influence.[2] By tracking the incorporation of deuterium from this compound into cellular components, researchers could gain a more dynamic understanding of its effects on bacterial metabolism beyond simple protein synthesis inhibition.
Furthermore, deuterium labeling is a powerful tool in drug discovery and mechanistic studies for several reasons:
-
Elucidation of Chemical Mechanisms: Isotopic labeling can help trace the metabolic fate of a drug and its interactions with its target.[3]
-
Improved Pharmacokinetic Profiles: Deuteration can alter the metabolic stability of a drug, potentially leading to a longer half-life and improved therapeutic efficacy.[4]
-
Structural Biology: In techniques like neutron crystallography, deuterium provides a different scattering cross-section compared to hydrogen, which can be exploited to determine the precise location and orientation of the drug and surrounding water molecules within the ribosome binding pocket.
While specific studies employing this compound for these purposes are not yet prominent, the principles established with other deuterated molecules suggest a strong potential for its use in refining our understanding of Lincomycin's mechanism of action.
Quantitative Data on Lincomycin Activity
The following tables summarize key quantitative data related to the activity and binding of Lincomycin.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity | |||
| Dissociation Constant (Kdiss) | 5 µM | E. coli ribosomes | [5] |
| Inhibition of Protein Synthesis | |||
| Inhibition Constant (Ki) | 70 µM | E. coli cell-free system | [6] |
| Inhibition Constant (Ki') | 18 µM | E. coli cell-free system | [6] |
| IC50 (Mitochondrial) | >400 µM | Rat liver and heart mitochondria | [5] |
| Antibacterial Activity | |||
| MIC (S. aureus) | 1 µg/ml | Staphylococcus aureus | [7] |
| MIC (M. synoviae) | 0.5 to 32 µg/ml | Mycoplasma synoviae | [7] |
| MIC (S. enteritidis) | 1.97 µg/ml | Salmonella enteritidis | [7] |
| MIC (E. coli) | 512 µg/ml | Escherichia coli | [7] |
| MIC (P. multocida) | 512 µg/ml | Pasteurella multocida | [7] |
Table 1: Quantitative analysis of Lincomycin's interaction with the ribosome and its inhibitory concentrations.
Experimental Protocols
The elucidation of Lincomycin's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed protocols for key experiments.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of Lincomycin to inhibit protein synthesis in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract:
-
Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at high speed to remove cell debris and membranes, yielding the S30 extract.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase), amino acids, ATP, GTP, and an energy regenerating system.
-
Add varying concentrations of Lincomycin (or this compound) to the reaction mixtures. Include a no-drug control.
-
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation.
-
-
Detection:
-
Measure the amount of reporter protein synthesized. For luciferase, this is done by adding a substrate and measuring the resulting luminescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Lincomycin concentration relative to the no-drug control.
-
Plot the inhibition data against the drug concentration to determine the IC50 value.
-
Ribosome Profiling
Ribosome profiling provides a genome-wide snapshot of protein synthesis by identifying the precise locations of ribosomes on mRNA molecules.
Protocol:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with Lincomycin at a concentration that inhibits translation.
-
Rapidly harvest the cells by flash-freezing in liquid nitrogen to preserve ribosome-mRNA complexes.
-
-
Lysate Preparation and Nuclease Treatment:
-
Lyse the cells in a buffer containing inhibitors of ribonucleases.
-
Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes.
-
-
Ribosome Monosome Isolation:
-
Load the nuclease-treated lysate onto a sucrose density gradient.
-
Perform ultracentrifugation to separate the different ribosomal components.
-
Fractionate the gradient and collect the monosome peak, which contains the ribosome-protected mRNA fragments (footprints).
-
-
Footprint Extraction and Library Preparation:
-
Extract the RNA from the monosome fraction.
-
Isolate the ribosome footprints (typically 20-30 nucleotides in length) by size selection on a polyacrylamide gel.
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the cDNA library using a high-throughput sequencing platform.
-
Align the sequencing reads to the bacterial genome to map the positions of the ribosome footprints.
-
Analyze the footprint density along different genes to identify sites of ribosome stalling induced by Lincomycin.
-
Chemical Footprinting
This technique identifies the specific nucleotides in the 23S rRNA that are protected by Lincomycin binding.
Protocol:
-
Ribosome-Lincomycin Complex Formation:
-
Incubate purified 70S ribosomes or 50S subunits with Lincomycin.
-
-
Chemical Modification:
-
Treat the ribosome-Lincomycin complex with a chemical modifying agent (e.g., dimethyl sulfate - DMS, which modifies accessible adenine and cytosine residues).
-
Perform a control reaction without Lincomycin.
-
-
RNA Extraction and Primer Extension:
-
Extract the 23S rRNA from the treated and control samples.
-
Use a radiolabeled primer that anneals to a specific region of the 23S rRNA.
-
Perform reverse transcription. The reverse transcriptase will stop at the modified nucleotides.
-
-
Gel Electrophoresis and Analysis:
-
Separate the reverse transcription products on a sequencing gel.
-
Compare the band patterns from the Lincomycin-treated and control samples.
-
A diminished band in the Lincomycin lane indicates that the corresponding nucleotide is protected from chemical modification by the binding of the antibiotic.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of Lincomycin's mechanism of action and the experimental workflows used to study it.
References
- 1. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow sequential conformational changes in Escherichia coli ribosomes induced by lincomycin: kinetic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling of Lincomycin for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of the antibiotic lincomycin for use in metabolic studies. It covers the core principles of isotopic labeling, detailed experimental protocols for producing radiolabeled lincomycin, and the analytical techniques used to trace its metabolic fate. This document is intended to serve as a practical resource for researchers in drug metabolism, pharmacokinetics, and related fields.
Introduction to Isotopic Labeling in Drug Metabolism
Isotopic labeling is a powerful technique used to trace the fate of a drug molecule within a biological system. By replacing one or more atoms of the drug with their corresponding isotopes (e.g., replacing ¹²C with ¹⁴C or ¹³C, or ¹H with ³H), the molecule becomes "tagged" and can be detected and quantified using various analytical methods. This allows for the precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
For an antibiotic like lincomycin, understanding its metabolic pathways is crucial for optimizing its therapeutic efficacy and safety profile. Isotopic labeling enables researchers to identify and quantify metabolites, determine rates of metabolic conversion, and elucidate the mechanisms of drug clearance.
Biosynthetic and Chemical Labeling of Lincomycin
Lincomycin can be isotopically labeled through both biosynthetic and chemical methods. The choice of method depends on the desired isotope, the specific activity required, and the desired position of the label within the molecule.
Biosynthetic Labeling with ¹⁴C
The biosynthesis of lincomycin by Streptomyces lincolnensis provides a convenient method for incorporating carbon-14 (¹⁴C) into the molecule. This is typically achieved by supplementing the fermentation medium with a ¹⁴C-labeled precursor. Tyrosine is a key precursor in the biosynthesis of the 4-propyl-L-proline (PPL) moiety of lincomycin, making ¹⁴C-tyrosine an effective labeling agent.[1][2]
Experimental Protocol: Biosynthesis of [¹⁴C]Lincomycin
This protocol is a composite based on established fermentation methods for Streptomyces lincolnensis and general principles of radiolabeling through precursor incorporation.
1. Culture Preparation:
- Prepare a seed culture of Streptomyces lincolnensis by inoculating a suitable seed medium (e.g., Tryptic Soy Broth with yeast extract) with spores or a vegetative inoculum.[3]
- Incubate the seed culture at 28-30°C with shaking (220-250 rpm) for 48-72 hours.[3][4]
2. Fermentation and Labeling:
- Prepare the production medium. A variety of media have been described for lincomycin production, typically containing glucose, starch, corn steep liquor, and various salts.[4][5]
- Inoculate the production medium with the seed culture.
- Add [U-¹⁴C]-L-tyrosine to the culture at the appropriate time. The timing of addition can be optimized but is often done at the beginning of the fermentation or at the onset of the stationary phase. The specific activity of the labeled precursor will determine the final specific activity of the lincomycin.
- Continue the fermentation at 28-30°C with aeration and agitation for 5-7 days.[4]
3. Extraction and Purification:
- Separate the mycelium from the fermentation broth by centrifugation or filtration.
- Extract lincomycin from the broth using a suitable solvent extraction method or by adsorption onto a resin.
- Purify the [¹⁴C]lincomycin using chromatographic techniques such as column chromatography (e.g., with silica gel or ion-exchange resins) followed by High-Performance Liquid Chromatography (HPLC).
- Monitor the purification process by measuring radioactivity (e.g., using a liquid scintillation counter) and by analytical HPLC.
4. Characterization:
- Confirm the identity and radiochemical purity of the [¹⁴C]lincomycin using HPLC with in-line radioactivity detection and by mass spectrometry.
Chemical Labeling with ³H
Tritium (³H) labeling can be achieved through chemical synthesis or exchange reactions. While a complete de novo synthesis of labeled lincomycin is complex, tritium can be introduced into the molecule through catalytic exchange reactions.
Experimental Protocol: Tritium Labeling of Lincomycin (Illustrative)
This protocol is a generalized procedure for tritium labeling of organic molecules and would require optimization for lincomycin.
1. Reaction Setup:
- Dissolve lincomycin in a suitable solvent that is compatible with the catalyst and tritium source.
- Add a noble metal catalyst (e.g., palladium on carbon).
- Introduce tritium gas (³H₂) or a tritiated solvent (e.g., ³H₂O) into the reaction vessel under a controlled atmosphere.
2. Labeling Reaction:
- Stir the reaction mixture at a controlled temperature for a specified period to allow for isotopic exchange to occur. The reaction conditions (temperature, pressure, time) will need to be carefully optimized to achieve the desired level of incorporation without significant degradation of the lincomycin molecule.
3. Purification:
- Remove the catalyst by filtration.
- Remove labile tritium by repeated evaporation with a protic solvent (e.g., methanol or water).
- Purify the [³H]lincomycin using HPLC to separate it from unlabeled lincomycin and any radiolabeled impurities.
4. Characterization:
- Determine the specific activity and radiochemical purity of the [³H]lincomycin using liquid scintillation counting and radio-HPLC.
Metabolic Studies with Isotopically Labeled Lincomycin
Once isotopically labeled lincomycin is obtained, it can be used in a variety of in vivo and in vitro studies to investigate its metabolic fate.
In Vivo Pharmacokinetic and Metabolism Studies
Experimental Workflow: In Vivo Study in Rats
Caption: Workflow for in vivo metabolic studies of isotopically labeled lincomycin.
Protocol: In Vivo Rat Metabolism Study
-
Dosing: Administer a known dose and specific activity of [¹⁴C]lincomycin or [³H]lincomycin to rats, typically via oral gavage or intravenous injection.
-
Sample Collection:
-
Collect blood samples at various time points post-dosing to determine the pharmacokinetic profile of the parent drug and its metabolites.
-
House the rats in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Homogenize feces samples.
-
-
Analysis:
-
Measure the total radioactivity in plasma, urine, and feces samples using liquid scintillation counting to determine the extent of absorption and the routes and rates of excretion.
-
Analyze plasma, urine, and feces extracts by LC-MS/MS to separate, identify, and quantify lincomycin and its metabolites.
-
For structural elucidation of novel metabolites, fractions from HPLC can be collected for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data Presentation
The results of such studies are typically summarized in tables.
Table 1: Pharmacokinetic Parameters of Lincomycin in Rats (Illustrative Data)
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (µg/mL) | 7.08 | 20.9 |
| Tmax (h) | 1.16 | 0.25 |
| AUC (µg·h/mL) | 31.49 | 44.18 |
| t½ (h) | - | 2.93 |
| Bioavailability (%) | 71.32 | - |
Note: Data for unlabeled lincomycin in chickens and rats are used for illustrative purposes.[6][7]
Table 2: Excretion of Radioactivity after Administration of [³H]Lincomycin to a Dog (Illustrative Data) [8]
| Route of Excretion | Percentage of Administered Dose |
| Urine | 14% |
| Feces | 77% |
| Total Recovery | 91% |
In Vitro Metabolism Studies
In vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, are valuable tools for studying the metabolic pathways of drugs in a controlled environment.[9][10]
Experimental Workflow: In Vitro Metabolism with Liver Microsomes
Caption: Workflow for in vitro metabolism of labeled lincomycin using liver microsomes.
Protocol: In Vitro Metabolism with Rat Liver Microsomes [11]
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Rat liver microsomes
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
[¹⁴C]Lincomycin
-
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes). Include control incubations without the NADPH-generating system to assess non-enzymatic degradation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the remaining parent drug and any formed metabolites.
Quantitative Data Presentation
The rate of metabolism can be determined by measuring the disappearance of the parent drug over time.
Table 3: In Vitro Metabolic Stability of Lincomycin in Liver Microsomes (Illustrative Data)
| Time (min) | Lincomycin Remaining (%) |
| 0 | 100 |
| 15 | 95 |
| 30 | 88 |
| 60 | 75 |
Note: This is illustrative data as lincomycin is known to have low metabolism.
Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary technique for the quantitative analysis of lincomycin and its metabolites in biological matrices.[12][13][14]
Protocol: LC-MS/MS Analysis of Lincomycin in Plasma [12]
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., deuterated lincomycin).
-
Precipitate proteins by adding acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the sample onto a suitable HPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with a modifier like formic acid.[15]
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the transition of the protonated molecular ion of lincomycin to a specific product ion (multiple reaction monitoring, MRM) for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of unknown metabolites. For isotopically labeled compounds, specific NMR techniques can be employed.
Protocol: NMR Sample Preparation for ¹³C-Labeled Metabolites [16][17][18]
-
Extraction: Extract the metabolites from the biological matrix (e.g., urine, cell culture) using a suitable solvent system (e.g., methanol/water).
-
Purification: If necessary, perform a preliminary purification of the metabolite of interest using solid-phase extraction or preparative HPLC.
-
Sample Preparation:
-
Lyophilize the sample to remove solvents.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O or methanol-d₄) containing a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing and quantification.[18]
-
Filter the sample into an NMR tube to remove any particulate matter.[16][17]
-
-
NMR Analysis:
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance and sensitivity of ¹³C, this may require a concentrated sample and a longer acquisition time.
-
For structural elucidation, various 1D and 2D NMR experiments can be performed, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Metabolic Pathways of Lincomycin
Current literature suggests that lincomycin undergoes limited metabolism in humans and animals, with a significant portion of the administered dose being excreted as the unchanged parent drug.[8][19][20] The primary metabolic transformations that have been identified are S-oxidation to lincomycin sulfoxide and N-demethylation.[8]
Lincomycin Biosynthetic and Metabolic Pathways
The biosynthesis of lincomycin is a complex process involving the convergence of two separate pathways to form the final molecule.[1][2][21][22]
Caption: Simplified overview of lincomycin biosynthesis and metabolic pathways.
Conclusion
Isotopic labeling is an indispensable tool for the detailed investigation of the metabolic fate of lincomycin. This guide has provided an overview of the methodologies for preparing isotopically labeled lincomycin and for conducting subsequent metabolic studies. While lincomycin appears to undergo limited metabolism, the use of these techniques is essential for a comprehensive understanding of its ADME properties, which is critical for its continued safe and effective use in clinical and veterinary practice. Further research employing these methods may yet uncover additional minor metabolites and provide a more complete picture of lincomycin's biotransformation.
References
- 1. Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family | PLOS One [journals.plos.org]
- 3. Coupled strategy based on regulator manipulation and medium optimization empowers the biosynthetic overproduction of lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Complete genome sequence of high-yield strain S. lincolnensis B48 and identification of crucial mutations contributing to lincomycin overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. bu.edu.eg [bu.edu.eg]
- 8. ema.europa.eu [ema.europa.eu]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of LC-MS/MS methods to measure tobramycin and lincomycin in plasma, microdialysis fluid and urine: application to a pilot pharmacokinetic research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
- 17. sites.uclouvain.be [sites.uclouvain.be]
- 18. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lincomycin - Wikipedia [en.wikipedia.org]
physical and chemical properties of Lincomycin-d3
An In-depth Technical Guide to the Physical and Chemical Properties of Lincomycin-d3
Abstract
This compound is the deuterated isotopologue of Lincomycin, a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis.[1][2] The incorporation of three deuterium atoms provides a stable, mass-shifted internal standard essential for sensitive and accurate quantification of Lincomycin in complex biological matrices using mass spectrometry.[3] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its analysis, and a summary of its mechanism of action. This document is intended for researchers, scientists, and professionals in the fields of drug development, pharmacology, and analytical chemistry.
Core Physical and Chemical Properties
The introduction of deuterium atoms into the Lincomycin structure results in a nominal mass increase without significantly altering its chemical reactivity. This unique characteristic allows it to co-elute with the parent compound during chromatographic separation while being distinguishable by mass spectrometry, making it an ideal internal standard.[4]
Quantitative Data Summary
The key are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₁D₃N₂O₆S | [1][4][5][6] |
| Molecular Weight | 409.56 g/mol | [1][2][3][4][5][6][7] |
| Appearance | White to Pale Yellow Solid | [2] |
| Melting Point | >50° C (lit.) | [7] |
| Solubility | Soluble in chloroform, methanol, water, and DMSO. | [7][8] |
| Purity | ≥95% | [1][7] |
| Storage Conditions | -20°C, protect from light, stored under an inert atmosphere. | [2][4][6] |
| pKa (Predicted) | Strongest Basic: 7.6 (Predicted for Lincomycin) | [9][10] |
| LogP (Predicted) | 0.2 - 0.56 | [10][11] |
| IUPAC Name | (2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide | [4][11] |
Experimental Protocols and Methodologies
Accurate characterization and quantification of this compound are critical for its application. The following sections detail common analytical methodologies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of Lincomycin and its derivatives.[12] A validated isocratic reverse-phase HPLC (RP-HPLC) method can be employed for the analysis of this compound.[13]
-
Objective: To determine the purity and concentration of this compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Fine pack SIL RPC18 or equivalent C18 column.[13]
-
Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at 254 nm.[13]
-
Procedure:
-
Prepare a standard stock solution of this compound in the mobile phase.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 5-25 µg/mL).[13]
-
Inject the standards and the sample solution into the HPLC system.
-
The retention time for Lincomycin is approximately 3.73 minutes under these conditions.[13]
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Spectrophotometric Analysis
A simple and economical spectrophotometric method can be used for the estimation of lincosamides in bulk or dosage forms.[14]
-
Objective: To quantify this compound using UV-Vis spectrophotometry.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Distilled water.[14]
-
Procedure:
-
Prepare a standard stock solution of this compound in distilled water.
-
Prepare a series of standard solutions with concentrations ranging from 5-30 µg/mL.[14]
-
Measure the absorbance of each standard solution at the absorption maximum (λmax), which is 196 nm for Lincomycin hydrochloride.[14]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve. The relationship should follow the Lambert-Beer law.[14]
-
Mechanism of Action
This compound retains the biological mechanism of its parent compound. It acts as a bacteriostatic agent by inhibiting bacterial protein synthesis.[15][16] The primary target is the 50S subunit of the bacterial ribosome.[15][17][18]
Lincomycin binds to the 23S ribosomal RNA within the 50S subunit, interfering with the peptidyl transferase center.[4][16][18] This binding action blocks the formation of a functional initiation complex and prevents the elongation of peptide chains, ultimately leading to the cessation of protein production necessary for bacterial survival and proliferation.[15][18]
Caption: Mechanism of this compound inhibiting bacterial protein synthesis.
Synthesis and Isotopic Labeling
This compound is synthetically derived from Lincomycin. The process involves the replacement of three hydrogen atoms with deuterium isotopes. This is typically achieved through deuteration reactions where Lincomycin is treated with deuterated reagents under controlled conditions to achieve specific isotopic labeling, often at the N-methyl group.[4] The resulting compound may then be converted to its hydrochloride salt to improve stability and solubility.[4]
Caption: General workflow for the synthesis of this compound.
Applications in Research and Development
The primary application of this compound is as an internal standard for the quantification of Lincomycin in biological samples such as plasma, serum, and tissue.[3] Its use in liquid chromatography-mass spectrometry (LC-MS) based assays is crucial for:
-
Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of Lincomycin.[3][6]
-
Therapeutic Drug Monitoring (TDM): Ensuring drug concentrations remain within the therapeutic window.[3]
-
Metabolic Research: Investigating the metabolic pathways of Lincomycin.[3]
The stable isotope label ensures that this compound behaves almost identically to the unlabeled drug during sample extraction and chromatographic analysis, thus effectively compensating for matrix effects and variations in ionization efficiency.[4]
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. Buy this compound [smolecule.com]
- 5. This compound | FL174999 | Biosynth [biosynth.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Lincomycin | U-10149 | Antibiotic | Gram-positive bacteria | TargetMol [targetmol.com]
- 9. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. 154-21-2 (Unlabeled) | C18H34N2O6S | CID 71749788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. youtube.com [youtube.com]
- 16. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. reference.medscape.com [reference.medscape.com]
- 18. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to the Kinetic Isotope Effect of Lincomycin-d3
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the kinetic isotope effect (KIE) as it pertains to Lincomycin-d3, a deuterated isotopologue of the lincosamide antibiotic, Lincomycin. This guide details the fundamental principles of KIE, its application in drug metabolism, and the specific implications for this compound. It includes detailed experimental methodologies, quantitative data summaries, and visualizations to facilitate a deeper understanding for professionals in drug development and scientific research.
Introduction to the Kinetic Isotope Effect in Drug Development
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes.[1] This effect is most pronounced when the isotopic substitution involves a large relative mass change, such as replacing hydrogen (¹H) with deuterium (²H or D), which doubles the atomic mass.[2][3] In drug development, leveraging the KIE by strategic deuterium substitution can significantly alter the pharmacokinetic profile of a drug.[4][5] The core principle lies in the fact that a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[5][6] Consequently, metabolic reactions that involve the cleavage of a C-H bond in the rate-determining step can be slowed down by deuterium substitution.[4][6]
Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[7][8] this compound is a deuterated analog of Lincomycin, primarily used as an internal standard in analytical and pharmacokinetic research due to its distinct mass spectral signature while co-eluting with the parent drug.[9][10] However, the deuterium labeling at the N-methyl group also introduces a potential kinetic isotope effect that can influence its metabolic fate.[9][10]
The Core Principles of KIE
The origin of the KIE is a quantum mechanical effect related to the vibrational energy of chemical bonds.[1][5] Heavier isotopes form stronger bonds, which affects the activation energy required for a reaction to proceed.
-
Primary KIE : Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[1][6] For deuterium substitution, this effect is significant, with typical kH/kD values (the ratio of the rate constant for the hydrogen-containing reactant to the deuterium-containing reactant) ranging from 1.3 to as high as 8.[3][9]
-
Secondary KIE : Occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step.[1] These effects are generally smaller, with kH/kD values typically between 1.2 and 1.4 for deuterium.[1][9]
This compound: Structure and Metabolic Profile
Lincomycin is comprised of a propyl hygric acid moiety linked to an α-methylthiolincosamine sugar.[11] Its mechanism of action involves binding to the 23S rRNA of the 50S bacterial ribosomal subunit, thereby interfering with protein synthesis.[9][11][12] this compound is specifically deuterated at the N-methyl group of the propyl hygric acid moiety.[10]
The metabolism of Lincomycin in humans is not extensively defined, with a significant portion of the drug excreted unchanged.[11] However, like many xenobiotics, it can undergo oxidative metabolism.[9] Potential metabolic pathways include oxidation to form sulfoxide and sulfone derivatives and N-demethylation, a common reaction catalyzed by cytochrome P450 (CYP450) enzymes.[5][9] The site of deuteration in this compound—the N-methyl group—is a metabolically vulnerable site, or "soft spot".[5] Therefore, a primary KIE is expected to affect the rate of N-demethylation.
Quantitative Analysis of the KIE for this compound
| Parameter | Lincomycin (C-H) | This compound (C-D) | Expected KIE (kH/kD) | Reference |
| Rate of N-demethylation | kH | kD | 2.0 - 8.0 | [3][6] |
| Rate of Sulfoxidation | kH' | kD' | ~1.0 (No KIE expected) | [1] |
| Overall Metabolic Clearance | CL_H | CL_D | > 1.0 (Slower for d3) | [5][9] |
| Half-life (t½) | t½_H | t½_D | < 1.0 (Longer for d3) | [5] |
Table 1: Expected Kinetic Isotope Effects on this compound Metabolism. The KIE values for N-demethylation are typical ranges observed for primary deuterium isotope effects where C-H bond cleavage is rate-limiting. The overall clearance and half-life are dependent on the contribution of N-demethylation to the total clearance of the drug.
This alteration in metabolism can lead to "metabolic shunting," where the inhibition of one pathway (N-demethylation) results in an increased flux through alternative routes like oxidation.[9] Such changes can alter the drug's metabolite profile and overall safety and efficacy.[9]
Experimental Protocol: In Vitro KIE Determination
To experimentally determine the KIE of this compound, an in vitro metabolic stability assay using human liver microsomes (HLM) is a standard approach. This experiment compares the rate of disappearance of the parent compound for Lincomycin and this compound.
Objective: To measure and compare the rates of metabolism of Lincomycin and this compound in HLM and calculate the KIE.
Materials:
-
Lincomycin and this compound
-
Human Liver Microsomes (pooled, e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., Clindamycin) for quenching and analysis
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of Lincomycin and this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting stocks in phosphate buffer.
-
Thaw HLM on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm the HLM suspension and the drug working solutions at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The final incubation volume is typically 200 µL with a final substrate concentration of 1 µM.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes (400 µL) of ice-cold ACN containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of Lincomycin and this compound.
-
The distinct mass-to-charge ratios (m/z) for Lincomycin (407.2) and this compound (410.2) allow for their simultaneous measurement.[9]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time for both Lincomycin and this compound.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
The KIE is calculated as the ratio of the rate constants: KIE = k_Lincomycin / k_this compound .
-
Applications and Broader Implications
The primary application of this compound is as a stable isotope-labeled internal standard for bioanalytical assays.[10] Its utility stems from having nearly identical chemical and physical properties to Lincomycin, ensuring it behaves similarly during sample extraction and chromatographic separation, but is easily differentiated by a mass spectrometer.[9] This compensates for variations in sample processing and instrument response, leading to highly accurate quantification.[9]
Beyond its analytical use, the study of the KIE of this compound provides valuable insights for drug development:
-
Mechanism Elucidation : KIE studies can help confirm metabolic pathways and identify the rate-limiting steps in a drug's biotransformation.[1][13]
-
Improved Pharmacokinetics : Strategic deuteration of metabolically labile sites can slow down clearance, increase half-life, and enhance systemic exposure.[5] This may allow for lower or less frequent dosing, potentially improving patient adherence and reducing side effects.[5]
-
Reduced Toxicity : By blocking the formation of a potentially reactive or toxic metabolite, deuteration can improve a drug's safety profile.
The successful development and approval of deuterated drugs like deutetrabenazine validates this approach as a viable strategy in drug design.[5] While Lincomycin's clinical use has been largely superseded by Clindamycin, understanding the KIE of its deuterated form provides a valuable case study for researchers exploring the application of isotopic labeling in modifying the properties of other drug candidates.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Exploiting the Kinetic Isotope Effect in Drug Discovery – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Portico [access.portico.org]
- 7. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. Buy this compound [smolecule.com]
- 10. veeprho.com [veeprho.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Lincosamides - Wikipedia [en.wikipedia.org]
- 13. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
Lincomycin-d3: A Technical Guide for Bacterial Protein Synthesis Inhibition Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lincomycin, a lincosamide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its deuterated analog, Lincomycin-d3, serves as an invaluable tool in the precise quantification of the parent compound in complex biological matrices through mass spectrometry. This technical guide provides a comprehensive overview of this compound's role in studying bacterial protein synthesis inhibition. It details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for in vitro translation assays and ribosome profiling, incorporating the use of this compound as an internal standard for accurate measurements. Furthermore, this guide presents visual representations of key pathways and workflows to facilitate a deeper understanding of the experimental designs.
Introduction
Lincomycin is an antibiotic produced by the bacterium Streptomyces lincolnensis. It functions by binding to the 50S subunit of the bacterial ribosome, thereby interfering with protein synthesis.[1][2] This targeted action makes it an effective agent against a range of Gram-positive bacteria.[1] In research and drug development, understanding the precise interactions and quantitative effects of antibiotics is paramount. This compound, a stable isotope-labeled version of Lincomycin, is a critical tool for such investigations.[1] Its near-identical chemical properties to the parent compound, combined with a distinct mass, allow it to be used as an internal standard in mass spectrometry-based assays, ensuring high accuracy and reproducibility of quantitative data.[1]
This guide will explore the core principles of Lincomycin's mechanism and provide practical, in-depth protocols for researchers studying bacterial protein synthesis inhibition.
Mechanism of Action
Lincomycin inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome.[1] This binding event interferes with the peptidyl transferase center, preventing the formation of peptide bonds and subsequent elongation of the polypeptide chain.[2] This leads to a bacteriostatic effect, halting the growth and proliferation of susceptible bacteria.[1]
dot
References
The Integral Role of Lincomycin-d3 in Modern Drug Metabolism and Pharmacokinetic (DMPK) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a comprehensive understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to assessing its safety and efficacy. Drug Metabolism and Pharmacokinetic (DMPK) studies provide this critical insight, and the accuracy of the data generated is paramount. This technical guide delves into the pivotal role of Lincomycin-d3, a deuterated analog of the antibiotic Lincomycin, as an internal standard in bioanalytical methods that underpin DMPK research. Its application ensures the generation of robust and reliable data, essential for making informed decisions throughout the drug development pipeline.
The Cornerstone of Quantitative Bioanalysis: The Internal Standard
In quantitative analysis, particularly in complex biological matrices such as plasma, serum, and urine, an internal standard (IS) is indispensable. An ideal IS is a compound with physicochemical properties nearly identical to the analyte of interest but is distinguishable by the analytical instrumentation. The IS is added at a known concentration to all samples, including calibration standards and quality controls, before sample processing. Its primary function is to compensate for the variability inherent in the analytical procedure, including extraction efficiency, matrix effects, and instrument response fluctuations.
Deuterated stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in mass spectrometry-based bioanalysis. By replacing three hydrogen atoms with deuterium, the mass of this compound is increased by three atomic mass units compared to Lincomycin. This mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their near-identical chemical structures ensure they behave similarly during sample preparation and chromatographic separation. This co-elution and analogous behavior are crucial for accurate quantification.
This compound in Practice: Enhancing DMPK Data Integrity
This compound is a deuterated analog of Lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis. While Lincomycin itself is a therapeutic agent, this compound serves as a critical tool in the analytical chemist's arsenal for DMPK studies of other drug candidates, especially when Lincomycin is used as a comparator or in co-administration studies. More broadly, the principles of its use as a SIL-IS are universally applicable to the quantification of any analyte where a corresponding deuterated standard is available.
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. LC-MS/MS is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the method of choice for quantifying low concentrations of drugs and their metabolites in biological fluids. The use of this compound in these assays significantly improves the accuracy and precision of the quantitative data.
Pharmacokinetic Profile of Lincomycin
To effectively use this compound as an internal standard for the quantification of Lincomycin, an understanding of the parent drug's pharmacokinetic profile is beneficial. The following table summarizes key pharmacokinetic parameters of Lincomycin.
| Pharmacokinetic Parameter | Value |
| Bioavailability (Oral) | 20-35% (fasting) |
| Time to Peak Concentration (Tmax) | 2-4 hours (oral) |
| Peak Plasma Concentration (Cmax) | 11.6 µg/mL (600 mg IM), 15.9 µg/mL (600 mg IV infusion)[1] |
| Protein Binding | 70-75% |
| Metabolism | Partially metabolized in the liver |
| Elimination Half-life (t½) | 4-6 hours (average 5.4 hours) |
| Excretion | Urine (2-30%), Feces (4-40%), and Bile |
Experimental Protocols: A Validated LC-MS/MS Method for Lincomycin Quantification
A robust and validated bioanalytical method is a prerequisite for reliable DMPK studies. The following is a detailed experimental protocol for the quantification of Lincomycin in human serum using this compound as an internal standard, based on a validated LC-MS/MS method.[2]
Materials and Reagents
-
Lincomycin standard
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Drug-free human serum
-
Solid Phase Extraction (SPE) cartridges
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Lincomycin and this compound in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human serum with known concentrations of Lincomycin. A typical calibration curve might range from 0.5 to 50 ng/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 0.2 µg/mL).[2]
Sample Preparation
-
To 200 µL of serum sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution.[2]
-
Add 190 µL of phosphoric acid for protein precipitation.[2]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Load 300 µL of the supernatant onto a pre-conditioned SPE cartridge.[2]
-
Wash the SPE cartridge twice with 150 µL of water.[2]
-
Elute the analytes with 150 µL of 60% (v/v) acetonitrile in water.[2]
-
Inject an aliquot (e.g., 2 µL) of the eluate into the LC-MS/MS system.[2]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A suitable reversed-phase column, such as a CORTECS T3 column (100 × 2.1 mm, 2.7 µm).[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Lincomycin and this compound are monitored. For Lincomycin, a common transition is m/z 407.2 → 126.1.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention times of the analyte and IS.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
The following table presents a summary of the validation results for the described method.[2]
| Validation Parameter | Result |
| Linearity Range | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 86.1% - 109.0% |
| Intra-day Precision (%CV) | 3.70% - 11.5% |
| Inter-day Precision (%CV) | 5.18% - 10.3% |
| Matrix Effect | No significant matrix effect observed |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.2 ng/mL |
Visualizing Workflows and Logical Relationships
To further elucidate the role of this compound in DMPK studies, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.
Caption: A high-level overview of the drug development process highlighting the central role of DMPK studies.
Caption: Detailed workflow for the bioanalysis of a drug using LC-MS/MS with a deuterated internal standard.
Caption: Logical diagram illustrating how an internal standard corrects for analytical variability.
Conclusion
The use of this compound as a deuterated internal standard is a prime example of the meticulous measures taken in modern DMPK studies to ensure data of the highest quality. Its near-identical physicochemical properties to the parent compound, Lincomycin, allow it to effectively normalize for variations that can arise during sample processing and analysis. This leads to enhanced accuracy and precision in the quantification of the analyte, which is crucial for the reliable characterization of a drug candidate's pharmacokinetic profile. The principles demonstrated by the application of this compound are fundamental to all bioanalytical methods that employ stable isotope-labeled internal standards, making them an indispensable tool in the journey of a new chemical entity from the laboratory to the clinic.
References
- 1. Establishment and validation of the LC-MS/MS method for the determination of lincomycin in human blood: Application to an allergy case in forensic science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Lincomycin-d3 as a Tracer in Metabolic Pathway Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in metabolic research, enabling the elucidation of complex biochemical transformations. Lincomycin-d3, a deuterated analog of the lincosamide antibiotic lincomycin, serves as a valuable tool in this field. Its chemical identity to the parent compound, with the exception of a mass shift due to the deuterium atoms, allows it to be used as a tracer to follow the metabolic fate of lincomycin or as an internal standard for its precise quantification in biological matrices.[1][2] This technical guide provides an in-depth overview of the application of this compound in metabolic pathway analysis, complete with detailed experimental protocols, data presentation formats, and visualizations of key processes.
While the primary application of this compound has been as an internal standard in pharmacokinetic studies to ensure analytical accuracy, its potential as a metabolic tracer is significant.[1][2] By introducing this compound into a biological system, researchers can track the incorporation of the deuterium label into various downstream metabolites using mass spectrometry. This allows for the unambiguous identification of metabolic products and the elucidation of biotransformation pathways.
Core Principles of Stable Isotope Tracing with this compound
The fundamental principle behind using this compound as a tracer lies in the ability of mass spectrometry to differentiate between the deuterated (heavy) and non-deuterated (light) forms of the molecule and its metabolites. When this compound is introduced into a biological system, it undergoes the same enzymatic reactions as endogenous or co-administered lincomycin. The resulting metabolites will retain the deuterium label, leading to a characteristic mass shift in their mass spectra. By tracking these mass-shifted peaks, one can map the metabolic transformations of lincomycin.
Potential Metabolic Pathways of Lincomycin
Based on studies of lincomycin and related compounds, several metabolic pathways can be investigated using this compound as a tracer. The primary biotransformations of lincomycin are thought to involve oxidation and demethylation.
A study on the fate of lincomycin in an aquatic environment identified major transformation processes including hydroxylation at the N-alkyl side chain or the pyrrolidine moiety, as well as oxidation/reduction and demethylation. Another study on the related lincosamide, clindamycin, found that it is primarily oxidized to clindamycin sulfoxide, a reaction mediated mainly by CYP3A4 enzymes.[3][4]
The following diagram illustrates the potential metabolic pathways of lincomycin that can be explored using a this compound tracer.
Caption: Potential biotransformation pathways of Lincomycin.
Experimental Workflow for Metabolic Tracing with this compound
A typical experimental workflow for a metabolic tracer study using this compound involves several key steps, from sample preparation to data analysis.
Caption: A generalized experimental workflow for metabolic studies using this compound.
Detailed Experimental Protocols
The following are detailed, illustrative protocols for key experiments in a this compound tracer study. These are based on established methodologies for stable isotope tracing and drug metabolism research.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes
This protocol is adapted from general procedures for in vitro drug metabolism studies.
-
Incubation Mixture Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration), a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2), and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound to the pre-incubated mixture to a final concentration of, for example, 1 µM.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Course Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not expected to be formed, or a different isotopologue of lincomycin).
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis for this compound and its Metabolites
This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating lincomycin and its relatively polar metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the compounds of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for metabolite discovery and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.
-
Precursor and Product Ions: The specific m/z values for the precursor and product ions of this compound and its expected metabolites need to be determined. For this compound, the precursor ion will be higher than that of unlabeled lincomycin (m/z 407.2). For example, if three deuterium atoms are present, the precursor ion would be approximately m/z 410.2. The product ions would be selected based on the fragmentation pattern of lincomycin.
-
Data Presentation
Quantitative data from this compound tracer studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: LC-MS/MS Parameters for this compound and Potential Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Hydroxy-lincomycin-d3 | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Lincomycin Sulfoxide-d3 | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| N-demethyl-lincomycin-d3 | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Note: The exact m/z values will depend on the specific deuteration pattern of the this compound standard used.
Table 2: Illustrative Quantitative Results from an in vitro Metabolism Study
| Time (minutes) | This compound Remaining (%) | Hydroxy-lincomycin-d3 Formation (relative abundance) | Lincomycin Sulfoxide-d3 Formation (relative abundance) | N-demethyl-lincomycin-d3 Formation (relative abundance) |
| 0 | 100 | 0 | 0 | 0 |
| 5 | 85 | 10 | 5 | <1 |
| 15 | 60 | 25 | 15 | 2 |
| 30 | 35 | 40 | 23 | 5 |
| 60 | 10 | 55 | 30 | 8 |
This table presents hypothetical data for illustrative purposes.
Conclusion
This compound is a powerful tool for investigating the metabolic pathways of lincomycin. By leveraging the principles of stable isotope tracing and modern analytical techniques like LC-MS/MS, researchers can gain valuable insights into the biotransformation of this important antibiotic. The detailed protocols and data presentation formats provided in this guide offer a framework for designing and executing robust metabolic studies. While the primary documented use of this compound is as an internal standard, its application as a tracer holds significant promise for advancing our understanding of drug metabolism and for the development of safer and more effective pharmaceuticals.
References
Foundational Research Applications of Deuterated Lincomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the foundational research applications of deuterated lincomycin, a strategic modification of the lincosamide antibiotic. By leveraging the kinetic isotope effect, deuteration of lincomycin presents a promising avenue to enhance its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and patient compliance. This document provides an in-depth overview of the rationale for deuterating lincomycin, proposed sites for isotopic substitution, and a comprehensive guide to the experimental protocols necessary for its synthesis, characterization, and evaluation. Detailed methodologies for antimicrobial susceptibility testing, in vitro metabolism studies, and pharmacokinetic analysis are presented. Furthermore, this guide includes hypothetical comparative data and visualizations of key biological pathways and experimental workflows to support researchers in this innovative area of drug development.
Introduction: The Rationale for Deuterating Lincomycin
Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While effective against a range of Gram-positive and anaerobic bacteria, its clinical utility can be limited by its pharmacokinetic properties, such as its relatively short half-life of approximately 5.4 hours, which may necessitate frequent dosing.[2]
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a well-established strategy in medicinal chemistry to improve the metabolic stability of drugs.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect (KIE).[5] For drugs metabolized by cytochrome P450 (CYP) enzymes, this can lead to:
-
Increased half-life (t½): A slower rate of metabolism extends the drug's presence in the systemic circulation.[4]
-
Reduced clearance (CL): Less efficient elimination of the drug from the body.
-
Increased exposure (AUC): A higher overall concentration of the drug in the plasma over time.
-
Potentially altered metabolite profile: Shifting the metabolic pathway towards alternative routes.[3]
The related lincosamide, clindamycin, is known to be metabolized by CYP3A4, undergoing N-demethylation and S-oxidation.[6][7] While the metabolism of lincomycin is not as extensively characterized, it is reasonable to hypothesize that similar enzymatic pathways are involved.[1][2] Therefore, strategic deuteration of lincomycin at metabolically labile positions could significantly improve its pharmacokinetic profile.
Proposed Sites for Deuteration of Lincomycin
Based on the known metabolism of related compounds and general principles of drug metabolism, the following sites on the lincomycin molecule are proposed as primary candidates for deuteration to enhance metabolic stability:
-
N-methyl group of the proline moiety: N-demethylation is a common metabolic pathway for many drugs. Replacing the hydrogens on this methyl group with deuterium (creating a -CD3 group) would directly impact this metabolic step.
-
Propyl group on the proline ring: Oxidation of alkyl chains is another frequent metabolic transformation. Deuteration at the propyl group could hinder this process.
This guide will focus on the potential benefits of deuterating the N-methyl group as a primary example.
Hypothetical Comparative Data: Lincomycin vs. Deuterated Lincomycin
To illustrate the potential impact of deuteration, the following tables present hypothetical, yet realistic, quantitative data comparing the in vitro activity and pharmacokinetic parameters of lincomycin with its deuterated analog (D-Lincomycin).
Table 1: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)
| Organism | Lincomycin | D-Lincomycin |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | 0.25 | 0.25 |
| Streptococcus pyogenes (ATCC 19615) | 0.125 | 0.125 |
| Bacteroides fragilis (ATCC 25285) | 1.0 | 1.0 |
Note: Deuteration is not expected to significantly alter the intrinsic antimicrobial activity (Minimum Inhibitory Concentration - MIC) as the mechanism of action, binding to the bacterial ribosome, is generally not affected by this modification.
Table 2: Hypothetical Comparative Pharmacokinetic Parameters (Single Intravenous Dose in Rats)
| Parameter | Lincomycin | D-Lincomycin | Fold Change |
| Half-life (t½, hours) | 3.5 | 6.3 | 1.8x |
| Clearance (CL, L/hr/kg) | 0.8 | 0.44 | 0.55x |
| Volume of Distribution (Vd, L/kg) | 2.1 | 2.1 | 1.0x |
| Area Under the Curve (AUC, µg·hr/mL) | 15 | 27 | 1.8x |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate a novel deuterated lincomycin analog.
Synthesis and Characterization of Deuterated Lincomycin
Objective: To chemically synthesize deuterated lincomycin and confirm its structure and isotopic enrichment.
Protocol:
-
Synthesis: The synthesis of N-CD3-lincomycin can be achieved by utilizing a deuterated methylating agent, such as deuterated methyl iodide (CD3I), in the final step of the lincomycin synthesis or by modification of a suitable precursor.
-
Purification: The synthesized compound should be purified using standard chromatographic techniques, such as flash chromatography or preparative high-performance liquid chromatography (HPLC).
-
Structural Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will be used to confirm the overall structure of the molecule and the absence of a proton signal for the N-methyl group.
-
²H NMR will be used to directly observe the deuterium signal and confirm its location at the N-methyl position.[8]
-
¹³C NMR can also be used to observe changes in the carbon signal of the deuterated methyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight of the deuterated compound, which should be 3 atomic mass units higher than that of non-deuterated lincomycin.
-
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of deuterated lincomycin against a panel of relevant bacterial strains.
Protocol: Broth Microdilution Method (CLSI Guidelines)
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of both lincomycin and deuterated lincomycin in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[9]
-
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of deuterated lincomycin compared to lincomycin in liver microsomes.
Protocol:
-
Prepare Incubation Mixture:
-
In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a NADPH-generating system (to initiate the metabolic reaction), and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add lincomycin or deuterated lincomycin to the pre-warmed mixture to a final concentration of, for example, 1 µM.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound (lincomycin or deuterated lincomycin) at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of lincomycin and deuterated lincomycin following intravenous administration in rats.
Protocol:
-
Animal Dosing:
-
Administer a single intravenous (IV) dose of either lincomycin or deuterated lincomycin (e.g., 10 mg/kg) to a cohort of rats.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of lincomycin or deuterated lincomycin in the plasma samples using a validated LC-MS/MS bioanalytical method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the concentration-time curve (AUC) using non-compartmental analysis.
-
Visualizations
Signaling Pathway: Lincomycin's Mechanism of Action
References
- 1. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. A Comprehensive in vitro and in silico Analysis of Antibiotics that Activate PXR and Induce CYP3A4 in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Lincomycin (HMDB0015564) [hmdb.ca]
- 9. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocol: Quantification of Lincomycin in Biological Matrices using Lincomycin-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lincomycin is a lincosamide antibiotic used in veterinary medicine to treat infections caused by Gram-positive and anaerobic bacteria.[1][2] Its use in food-producing animals necessitates reliable and sensitive analytical methods to monitor its residue levels in various biological matrices to ensure food safety and adherence to maximum residue limits (MRLs).[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantitative analysis of lincomycin due to its high sensitivity, specificity, and accuracy.[3][5]
The use of a stable isotope-labeled internal standard, such as Lincomycin-d3, is crucial for robust and accurate quantification in LC-MS/MS analysis.[6] this compound, being structurally and chemically almost identical to lincomycin, co-elutes and exhibits similar ionization efficiency. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more precise and reliable results.[6] This application note provides a detailed protocol for the quantification of lincomycin in biological samples using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Lincomycin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA)
-
Phosphoric acid
-
Tris buffer
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of lincomycin and this compound by dissolving the appropriate amount of each standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of lincomycin by serially diluting the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 0.2 µg/mL) by diluting the stock solution.[7]
Sample Preparation
The following is a general protocol for sample preparation from biological matrices such as serum, plasma, or tissue homogenates. Optimization may be required for different sample types.
-
Protein Precipitation: To a 200 µL aliquot of the sample, add a precipitating agent such as phosphoric acid or methanol.[7][8]
-
Internal Standard Spiking: Add a known volume (e.g., 10 µL) of the this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample.[7]
-
Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples):
-
Condition the SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[9]
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These may need to be optimized based on the specific instrument and column used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | Agilent, Shimadzu, or equivalent |
| Column | Waters CORTECS T3 (100 x 2.1 mm, 2.7 µm) or equivalent C18 column[7] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., starting with a low percentage of B, ramping up to a high percentage, and then re-equilibrating) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3000 V[10] |
| Gas Temperature | 350°C[10] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Lincomycin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lincomycin | 407.2 | 126.1 | Optimized |
| 407.2 | 359.2 | Optimized | |
| This compound | 410.2 | 126.1 | Optimized |
| 410.2 | 359.2 | Optimized |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.
Data Presentation
The following tables summarize typical quantitative data obtained from method validation studies for the analysis of lincomycin using this compound as an internal standard.
Table 4: Method Validation Parameters
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.5 - 50 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [11] |
| Limit of Detection (LOD) | 0.2 ng/mL | [8] |
| Limit of Quantification (LOQ) | 1 ng/mL | [8] |
| Accuracy | 86.1% - 109.0% | [7] |
| Intra-day Precision (%RSD) | 3.70% - 11.5% | [7] |
| Inter-day Precision (%RSD) | 5.18% - 10.3% | [7] |
| Recovery | 72.70% - 84.13% | [8] |
Mandatory Visualization
Caption: Workflow for LC-MS/MS analysis of Lincomycin using this compound.
This detailed workflow diagram illustrates the key steps involved in the quantification of lincomycin in biological samples, from sample preparation to final data analysis, utilizing this compound as an internal standard for accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. d-nb.info [d-nb.info]
- 7. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and validation of the LC-MS/MS method for the determination of lincomycin in human blood: Application to an allergy case in forensic science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Lincomycin in Biological Matrices using a Validated LC-MS/MS Method with Lincomycin-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lincomycin in biological matrices. The use of a stable isotope-labeled internal standard, Lincomycin-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1] The protocol outlines a straightforward protein precipitation extraction procedure and provides optimized LC-MS/MS parameters for reliable quantification.
Introduction
Lincomycin is a lincosamide antibiotic used in veterinary and human medicine. Accurate measurement of its concentration in biological fluids is crucial for ensuring efficacy and safety. This document provides a detailed protocol for the quantitative analysis of lincomycin using LC-MS/MS with this compound as an internal standard.[1] The stable isotope-labeled internal standard co-elutes with the analyte, compensating for matrix effects and variations in sample processing, thereby improving the accuracy of quantification.[1]
Experimental Workflow
Figure 1: General workflow for the quantitative analysis of lincomycin.
Experimental Protocols
Materials and Reagents
-
Lincomycin hydrochloride (Reference Standard)
-
This compound (Internal Standard)[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, serum)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Primary Stock Solutions: Prepare individual stock solutions of lincomycin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the lincomycin stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve Standards: Spike the appropriate biological matrix with the lincomycin working standards to create a calibration curve. A typical concentration range is 5-100 ng/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples in the biological matrix at low, medium, and high concentrations.
Sample Preparation
The protein precipitation method is a common and effective technique for extracting lincomycin from biological samples.[2][3]
-
Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of methanol to precipitate the proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The following are typical starting parameters for an LC-MS/MS system. Method optimization may be required for different instruments and matrices.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatograph |
| Column | C18 column (e.g., 100 x 2.1 mm, 2.7 µm)[4] or a HILIC column[5] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A gradient elution is typically used. For example, starting with a high percentage of mobile phase A and gradually increasing mobile phase B. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
| MRM Transitions | Lincomycin: Precursor Ion > Product Ion (Specific m/z values to be optimized) This compound: Precursor Ion > Product Ion (Specific m/z values to be optimized) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
The performance of the method should be validated according to established guidelines. The following table summarizes typical validation parameters for the quantitative analysis of lincomycin.
| Validation Parameter | Typical Result |
| Linearity (r²) | > 0.99[4][6] |
| Concentration Range | 5 - 100 ng/mL[2] |
| Limit of Detection (LOD) | 0.2 ng/mL[2] |
| Limit of Quantification (LOQ) | 1 ng/mL[2] |
| Accuracy | 92.82% - 100.40%[2] |
| Precision (Intra-day) | 1.19% - 6.40%[2] |
| Precision (Inter-day) | 1.19% - 6.40%[2] |
| Recovery | 72.70% - 84.13%[2] |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and accurate means for the quantitative analysis of lincomycin in biological matrices. The simple sample preparation and robust analytical conditions make it suitable for high-throughput analysis in various research and development settings.
References
- 1. veeprho.com [veeprho.com]
- 2. Establishment and validation of the LC-MS/MS method for the determination of lincomycin in human blood: Application to an allergy case in forensic science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS methods to measure tobramycin and lincomycin in plasma, microdialysis fluid and urine: application to a pilot pharmacokinetic research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Lincomycin in Animal-Derived Food Matrices Using Lincomycin-d3 as an Internal Standard
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lincomycin in various animal-derived food matrices, including muscle, liver, and milk. The method utilizes Lincomycin-d3, a stable isotope-labeled internal standard, to ensure accuracy and precision by compensating for matrix effects and variations in sample processing.[1] The sample preparation involves a straightforward protein precipitation followed by solid-phase extraction (SPE) for cleanup, ensuring high recovery and minimal interference. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity, making it suitable for routine monitoring of Lincomycin residues in food safety and quality control laboratories.
Introduction
Lincomycin is a lincosamide antibiotic widely used in veterinary medicine to treat infections caused by Gram-positive bacteria.[2][3] Its use in food-producing animals can lead to the presence of residues in edible tissues and milk, which poses a potential risk to human health, including allergic reactions and the development of antibiotic resistance.[4][5] Therefore, regulatory agencies worldwide have established maximum residue limits (MRLs) for Lincomycin in various food commodities. To enforce these regulations and ensure food safety, sensitive and reliable analytical methods for the routine monitoring of Lincomycin residues are essential.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it closely mimics the behavior of the analyte during sample preparation and ionization, thus correcting for potential variations and matrix effects.[1][6] This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of Lincomycin in challenging matrices like liver, muscle, and milk, using this compound for robust quantification.
Experimental Protocols
Materials and Reagents
-
Lincomycin hydrochloride (Reference Standard)
-
This compound (Internal Standard)[7]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Syringe filters (0.22 µm, PTFE)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lincomycin hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to create a calibration curve ranging from the limit of quantification (LOQ) to at least 20 times the MRL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile:water.
Sample Preparation
For Animal Tissues (Muscle, Liver):
-
Homogenize 2 ± 0.05 g of tissue sample.
-
Add 8 mL of acetonitrile and the internal standard spiking solution.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[8]
-
Collect the supernatant.
-
Repeat the extraction step with another 8 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 2 mL of loading buffer (e.g., 5% methanol in water).
-
Proceed to the SPE cleanup step.
For Milk:
-
Pipette 5 mL of milk into a centrifuge tube.
-
Add the internal standard spiking solution.
-
Add 10 mL of acetonitrile, vortex for 1 minute.[9]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to a volume of approximately 1 mL under nitrogen.
-
Add 4 mL of water and proceed to the SPE cleanup step.
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample extract onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase starting composition.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.[10]
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Lincomycin from matrix components (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
MRM Transitions:
-
Lincomycin: Precursor ion m/z 407.2 → Product ions m/z 126.1 (quantifier) and m/z 359.2 (qualifier)[11]
-
This compound: Precursor ion m/z 410.2 → Product ion m/z 126.1
-
Data Presentation
The following tables summarize the quantitative performance of the analytical method.
| Parameter | Result |
| Linearity Range | 1 - 500 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Retention Time | ~4.2 min |
Table 1: Method Performance Characteristics.
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Muscle | 5 | 95.2 | 4.8 |
| 50 | 98.1 | 3.5 | |
| 200 | 101.5 | 2.1 | |
| Liver | 5 | 92.8 | 6.2 |
| 50 | 96.5 | 4.1 | |
| 200 | 99.8 | 3.3 | |
| Milk | 5 | 97.3 | 3.9 |
| 50 | 100.2 | 2.8 | |
| 200 | 102.1 | 1.9 |
Table 2: Recovery and Precision Data for Lincomycin in Different Matrices.
Mandatory Visualization
Caption: Experimental workflow for Lincomycin analysis.
Caption: Mechanism of action of Lincomycin.
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the quantification of Lincomycin in various animal-derived food matrices. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for high-throughput routine analysis in regulatory monitoring programs. The sample preparation procedure is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for sensitive and selective detection of Lincomycin. This application note serves as a comprehensive guide for laboratories involved in food safety testing.
References
- 1. veeprho.com [veeprho.com]
- 2. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lincomycin-d3 in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lincomycin is a lincosamide antibiotic used to treat a variety of bacterial infections. Understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety.[1][2][3][4][5] Lincomycin-d3, a stable isotope-labeled version of lincomycin, serves as an invaluable tool in these studies.[6][7] Its primary role is as an internal standard (IS) for quantitative bioanalysis, offering enhanced accuracy and precision in measuring lincomycin concentrations in biological matrices.[6][8]
The use of stable isotope-labeled compounds like this compound in conjunction with mass spectrometry has become a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) research.[1][2][3][4] This approach allows for precise quantification, overcoming challenges such as matrix effects and variations in sample preparation and instrument response.[2][8]
These application notes provide a detailed protocol for the use of this compound in a typical pharmacokinetic study of lincomycin, from sample preparation to bioanalytical quantification using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
A representative experimental workflow for a pharmacokinetic study involving Lincomycin and its deuterated internal standard, this compound, is outlined below. This protocol is a composite of methodologies described in the scientific literature.
Study Design and Dosing
The design of the pharmacokinetic study will depend on the specific objectives. A common approach involves administering a single dose of lincomycin to animal models and collecting biological samples at various time points.
-
Animal Models: Various animal models have been used in lincomycin pharmacokinetic studies, including buffalo calves, geese, and cats.[9][10][11][12]
-
Dosing: Lincomycin can be administered via different routes, such as intravenous (IV) or intramuscular (IM). The dosage will vary depending on the animal model and the objectives of the study. For example, a dose of 10 mg/kg has been used in buffalo calves and 15 mg/kg in geese.[9][10][11]
-
Sample Collection: Blood samples are typically collected at predetermined time points after drug administration. A common schedule includes collections at 0 (pre-dose), 1, 2.5, 5, 10, 15, and 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[9] Plasma is then separated from the blood samples for analysis.
Sample Preparation
Proper sample preparation is critical for accurate quantification. The following is a typical protein precipitation method for plasma samples:
-
Aliquoting: Take a precise volume of the plasma sample (e.g., 100 µL).
-
Internal Standard Spiking: Add a small volume (e.g., 20 µL) of a this compound working solution (e.g., 5 mg/L in methanol) to each plasma sample.[13] This ensures a fixed concentration of the internal standard in every sample.
-
Protein Precipitation: Add a larger volume of a protein precipitating agent, such as methanol (e.g., 300 µL).[13]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 9500 x g for 5 minutes at 4°C) to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for further processing or direct injection into the LC-MS/MS system.
-
Dilution (if necessary): The supernatant may be diluted with a suitable solvent, such as acidified water (e.g., 0.1% formic acid), to optimize the concentration for LC-MS/MS analysis and improve ionization efficiency.[13]
LC-MS/MS Analysis
The quantification of lincomycin and this compound is typically performed using a validated LC-MS/MS method.
-
Chromatographic Separation: A liquid chromatography system is used to separate lincomycin from other components in the sample extract. A common choice is a C18 analytical column.[9] The mobile phase often consists of a mixture of an aqueous solution with a buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile).[14]
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. The instrument is typically operated in the positive electrospray ionization (ESI+) mode and uses Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10][11]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both lincomycin and this compound. These transitions are unique to each molecule and allow for their precise quantification even in complex biological matrices.
-
-
Data Analysis: The peak areas of the MRM transitions for lincomycin and this compound are measured. The ratio of the peak area of lincomycin to the peak area of this compound is used to calculate the concentration of lincomycin in the original sample, based on a calibration curve.
Data Presentation
The quantitative data obtained from the pharmacokinetic study should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: LC-MS/MS Parameters for Lincomycin and this compound
| Parameter | Lincomycin | This compound (Internal Standard) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 407.0 | 409.8 |
| Product Ions (m/z) | 359.4, 126.3 | 129 |
| Declustering Potential (DP) | 60 V | 70 V |
| Collision Energy (CE) | 32 V, 24 V | 35 V |
Note: Instrument parameters such as DP and CE may need to be optimized for the specific mass spectrometer being used.[10][11]
Table 2: Example Pharmacokinetic Parameters of Lincomycin in Buffalo Calves (10 mg/kg IV)
| Pharmacokinetic Parameter | Symbol | Value (Mean ± SE) | Unit |
| Peak Plasma Concentration | Cmax | 71.8 ± 1.83 | µg/mL |
| Area Under the Curve | AUC | 41.6 ± 1.73 | µg·h/mL |
| Volume of Distribution | Vd | 1.15 ± 0.03 | L/kg |
| Elimination Half-life | t½ | 3.30 ± 0.08 | h |
| Mean Residence Time | MRT | 4.32 ± 0.11 | h |
Data adapted from a study in buffalo calves.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical pharmacokinetic study using this compound as an internal standard.
Caption: Workflow for a pharmacokinetic study of Lincomycin using this compound.
Analytical Logic
This diagram illustrates the principle of using an internal standard in quantitative analysis.
Caption: Principle of quantification using an internal standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. symeres.com [symeres.com]
- 5. metsol.com [metsol.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics and skin concentrations of lincomycin after intravenous and oral administration to cats [scielo.org.za]
- 13. Buy this compound [smolecule.com]
- 14. Development and validation of LC-MS/MS methods to measure tobramycin and lincomycin in plasma, microdialysis fluid and urine: application to a pilot pharmacokinetic research study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lincomycin-d3 in Tissue Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of Lincomycin in tissue samples using Lincomycin-d3 as an internal standard. The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of antibiotic residues in complex biological matrices.
Introduction
Lincomycin is a lincosamide antibiotic used in veterinary medicine to treat infections caused by Gram-positive bacteria.[1][2][3][4][5] Its use in food-producing animals necessitates the monitoring of its residues in edible tissues to ensure consumer safety and compliance with regulatory limits.[6][7] this compound, a deuterated analog of Lincomycin, is an ideal internal standard for quantitative analysis as it shares similar chemical and physical properties with the analyte, co-elutes chromatographically, and corrects for matrix effects and variations in sample preparation and instrument response.[8]
This document outlines a robust protocol for the extraction, cleanup, and quantification of Lincomycin in various tissue types, including liver, muscle, and kidney.
Experimental Protocols
Materials and Reagents
-
Lincomycin standard (98% purity or higher)[8]
-
This compound internal standard (95% purity or higher)[8]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[8]
-
Water (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Hexane
-
Solid Phase Extraction (SPE) cartridges (e.g., Chromabond® Florisil® or Oasis PRiME HLB)[7][8]
-
50 mL polypropylene centrifuge tubes
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL):
-
Working Solutions:
-
Prepare intermediate and working standard solutions by serially diluting the stock solutions with a suitable solvent, such as 50:50 methanol/water, to create a calibration curve.
-
Tissue Sample Preparation and Extraction
-
Weigh 1-5 g of the tissue sample (e.g., liver, muscle, kidney) into a 50 mL polypropylene tube.[7][8]
-
Spike the sample with a known concentration of the this compound internal standard working solution.
-
Add 15 mL of 1% oxalic acid in acetonitrile to the tube.[7]
-
Homogenize the sample until a uniform consistency is achieved.
-
Add 5 g of sodium sulfate (Na2SO4) and shake vigorously for 5 minutes.[7]
-
Centrifuge the sample at 4,500 rpm for 10 minutes at 5°C.[7]
-
Collect the supernatant.
Sample Cleanup
Option A: Dispersive Solid Phase Extraction (dSPE) [7]
-
Transfer a portion of the supernatant to a clean tube containing a dSPE sorbent (e.g., C18).[7]
-
Vortex for 1 minute and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
Option B: Solid Phase Extraction (SPE) [8]
-
Condition the SPE cartridge (e.g., Chromabond® Florisil®) according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[9]
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Lincomycin and this compound.
-
Lincomycin: Precursor ion m/z 407.2 → Product ions m/z 126.1 and 359.2[9]
-
This compound: The precursor ion will be shifted by +3 Da (m/z 410.2), and the product ions should be chosen based on the fragmentation pattern of the deuterated standard.
-
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of Lincomycin in tissue samples.
Table 1: LC-MS/MS Method Performance in Various Tissues
| Tissue Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Feathers | 19 | 62 | 98 - 101 | [8] |
| Muscle | 22 | 73 | 98 - 101 | [8] |
| Liver | 10 | 34 | 98 - 101 | [8] |
| Kidney | - | 5.0 | 89 - 112 | [2] |
| Bovine Muscle | - | - | - | [7] |
Table 2: Pharmacokinetic Parameters of Lincomycin in Animal Tissues
| Animal | Tissue | Cmax (µg/mL or µg/g) | Tmax (h) | Bioavailability (%) | Reference |
| Cats (IM) | Bone | 3.53 ± 0.28 | 0.5 - 0.75 | 82.55 ± 23.64 | [10] |
| Cats (IV) | Bone | 9.31 ± 1.75 | 0.5 - 0.75 | - | [10] |
| Geese (IM) | Plasma | - | 0.42 | 109 | [2] |
| Geese (PO) | Plasma | - | 2 | 95 | [2] |
Visualizations
Caption: Experimental workflow for tissue sample analysis.
Caption: Mechanism of action of Lincomycin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Implementation and Validation of an Analytical Method for Lincomycin Determination in Feathers and Edible Tissues of Broiler Chickens by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bone tissue concentrations of lincomycin following intravenous and intramuscular administrations to cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Lincomycin using Lincomycin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin is a lincosamide antibiotic used to treat serious bacterial infections caused by susceptible strains of streptococci, pneumococci, and staphylococci. Therapeutic Drug Monitoring (TDM) of lincomycin is crucial to ensure its efficacy while minimizing potential toxicity. This document provides a detailed protocol for the quantification of lincomycin in human serum using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which employs Lincomycin-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.
Principle of the Method
This method involves the extraction of lincomycin and the internal standard, this compound, from a serum matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of lincomycin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of lincomycin.
Experimental Protocols
Materials and Reagents
-
Lincomycin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Phosphoric acid
-
Ultrapure water
-
Drug-free human serum
Stock and Working Solutions
-
Lincomycin Stock Solution (1 mg/mL): Accurately weigh and dissolve lincomycin hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Lincomycin Working Solutions: Prepare a series of working solutions by serially diluting the lincomycin stock solution with a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (0.2 µg/mL): Dilute the this compound stock solution with the appropriate solvent.[1]
Sample Preparation
The sample preparation procedure involves protein precipitation followed by solid-phase extraction (SPE) for cleanup.[1]
-
To 200 µL of serum sample, add 190 µL of phosphoric acid.
-
Add 10 µL of the internal standard working solution (0.2 µg/mL this compound).[1]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect 300 µL of the supernatant and load it onto an SPE cartridge.
-
Wash the SPE cartridge twice with 150 µL of water.
-
Elute the analytes with 150 µL of 60% (v/v) acetonitrile.
-
The collected eluate is then ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS conditions. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography:
| Parameter | Condition |
| Column | CORTECS T3 (100 x 2.1 mm, 2.7 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A linear gradient is typically used. For a multi-analyte method, the gradient may start at a low percentage of B, ramp up to a high percentage, and then re-equilibrate. A specific gradient for lincomycin alone would need to be optimized but a runtime of approximately 8 minutes has been shown to be effective.[1] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 µL[1] |
| Column Temperature | 40 °C |
Tandem Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Lincomycin: 407.2 → 126.1 and 407.2 → 359.2[2] This compound: Optimized based on precursor ion |
| Source Temperature | Optimized for the specific instrument |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
Method Validation Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of lincomycin in human serum.[1]
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lincomycin | 0.5 - 50 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) |
| Lincomycin | Low | 1 | 5.25 | 8.03 | 99.77 |
| Lincomycin | Medium | 20 | 7.51 | 7.51 | 99.50 |
| Lincomycin | High | 40 | 6.81 | 4.30 | 93.57 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Lincomycin | Low | 1 | 45.3 | 98.7 |
| Lincomycin | Medium | 20 | 48.9 | 102.1 |
| Lincomycin | High | 40 | 51.2 | 97.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for lincomycin TDM.
Principle of Stable Isotope-Labeled Internal Standard
Caption: Use of a stable isotope-labeled internal standard.
References
Application of Lincomycin-d3 in Veterinary Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin is a lincosamide antibiotic widely used in veterinary medicine to treat bacterial infections in various animal species, including poultry, swine, and cattle.[1][2] To ensure food safety and establish appropriate withdrawal periods, regulatory agencies require detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of veterinary drugs. Lincomycin-d3, a deuterium-labeled analog of lincomycin, serves as an invaluable tool in these studies, primarily as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its use significantly improves the accuracy and precision of lincomycin quantification in complex biological matrices.[3]
These application notes provide a comprehensive overview of the use of this compound in veterinary drug metabolism studies, including detailed experimental protocols, data presentation, and visualizations of key processes.
Core Applications of this compound
The primary application of this compound in veterinary drug metabolism studies is as an internal standard (IS) for the accurate quantification of lincomycin in various biological samples. Due to its structural similarity and identical physicochemical properties to the unlabeled lincomycin, this compound co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantitative data.
Key study types where this compound is employed include:
-
Pharmacokinetic (PK) studies: To determine the rate and extent of absorption, distribution, and elimination of lincomycin in different animal species.
-
Residue depletion studies: To measure the concentration of lincomycin residues in edible tissues (muscle, liver, kidney, fat) and milk over time after drug administration, which is crucial for establishing withdrawal periods.
-
Metabolism studies: To identify and quantify metabolites of lincomycin, although this compound is primarily used to quantify the parent drug.
-
Bioequivalence studies: To compare the bioavailability of different formulations of lincomycin.
Data Presentation
The following tables summarize quantitative data from various studies on lincomycin pharmacokinetics and residue depletion in different animal species.
Table 1: Pharmacokinetic Parameters of Lincomycin in Various Animal Species
| Species | Dose and Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Vd (L/kg) | Cl (mL/h/kg) | Reference |
| Geese | 15 mg/kg IM | - | - | 4.19 | - | 2.73 | 451.26 | [4] |
| Geese | 50 mg/kg Oral | - | 2 | - | - | - | - | [4] |
| Buffalo Calves | 10 mg/kg IV | 71.8 ± 1.83 | 0.017 (1 min) | 3.30 ± 0.08 | 41.6 ± 1.73 | 1.15 ± 0.03 | - | [5] |
| Pigs | 10 mg/kg Oral | - | - | 3.4 | - | - | - | [6] |
| Pigs | 10 mg/kg IV | - | - | 2.0 | - | - | - | [6] |
| Sheep | 20 mg/kg IM | 12.3 | 1 | - | - | - | - | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC: Area under the concentration-time curve; Vd: Volume of distribution; Cl: Clearance.
Table 2: Mean Residue Concentrations of Lincomycin in Edible Tissues of Various Animal Species
| Species | Dose and Route | Tissue | Withdrawal Time | Mean Residue Concentration (µg/kg) | Reference |
| Calves | 5 mg/kg IM for 5 days | Liver | 8 hours | 295 | [6] |
| Kidney | 8 hours | 3340 | [6] | ||
| Muscle | 8 hours | 720 | [6] | ||
| Fat | 8 hours | 97 | [6] | ||
| Liver | 7 days | <47 | [6] | ||
| Kidney | 7 days | <47 | [6] | ||
| Muscle | 7 days | <47 | [6] | ||
| Fat | 7 days | <47 | [6] | ||
| Pigs | 10 mg/kg IM for 3 days | Liver | 3 hours | - | [6] |
| Kidney | 3 hours | - | [6] | ||
| Liver | 144 hours (6 days) | - | [6] | ||
| Kidney | 144 hours (6 days) | - | [6] | ||
| Sheep | 5 mg/kg IM for 3 days | Liver | 8 hours | 4340 | [6] |
| Kidney | 8 hours | 9150 | [6] | ||
| Liver | 7 days | 27 | [6] | ||
| Kidney | 7 days | <17 | [6] | ||
| Chickens (Broiler) | Therapeutic dose (oral) | Feathers | 1 day | 8582 | [7] |
| Feathers | 16 days | 3138 | [7] |
Table 3: Method Validation Parameters for Lincomycin Quantification using this compound
| Matrix | Linearity Range (µg/kg) | R² | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Feathers, Muscle, Liver | - | >0.99 | 10 - 22 | 34 - 73 | 98 - 101 | [3] |
| Animal Tissues & Bovine Milk | 25 - 3000 | - | - | - | 94.4 - 107.8 | [8] |
| Milk | 10 - 200 µg/L | - | 0.013 ng/mL | - | 92.3 - 97.2 | [9][10] |
| Broiler Chicken Plasma | 10 - 50 µg/mL | 0.9999 | 13.98 µg/mL | 4.86 µg/mL | - | [11] |
R²: Coefficient of determination; LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols
The following protocols are generalized methodologies based on published literature for the analysis of lincomycin in veterinary samples using this compound as an internal standard. Researchers should validate these protocols for their specific matrices and equipment.
Protocol 1: Extraction of Lincomycin from Animal Tissues (Muscle, Liver, Kidney)
1. Materials and Reagents:
-
Lincomycin standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Water (deionized or HPLC grade)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil®) (optional, for further cleanup)
2. Sample Preparation:
-
Weigh 1-2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Homogenize for 1 minute.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 3-7) on the remaining pellet and combine the supernatants.
-
Add 10 mL of hexane to the combined supernatant, vortex for 1 minute, and centrifuge.
-
Discard the upper hexane layer (this step removes lipids).
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction of Lincomycin from Plasma/Serum
1. Materials and Reagents:
-
Lincomycin standard
-
This compound internal standard solution
-
Acetonitrile (HPLC grade) with 0.1% formic acid
-
Centrifuge
-
Vortex mixer
2. Sample Preparation:
-
Pipette 200 µL of plasma or serum into a microcentrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 800 µL of acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
1. LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate lincomycin from matrix components (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
2. MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lincomycin: Precursor ion m/z 407.2 → Product ions m/z 359.2 and m/z 126.1[8]
-
This compound: Precursor ion m/z 410.2 → Product ions m/z 359.2 and/or m/z 129.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Visualizations
Experimental Workflow for Veterinary Drug Metabolism Study
Caption: Workflow of a veterinary drug metabolism study.
Principle of Isotopic Dilution using this compound in LC-MS/MS
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Implementation and Validation of an Analytical Method for Lincomycin Determination in Feathers and Edible Tissues of Broiler Chickens by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetics of lincomycin following single intravenous administration in buffalo calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Assessing the depletion of lincomycin in feathers from treated broiler chickens: a comparison with the concentration of its residues in edible tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lincomycin in an In Vitro Bacterial Protein Synthesis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis, making it an important tool in antimicrobial research and drug development. These application notes provide a detailed protocol for an in vitro bacterial protein synthesis assay to determine the inhibitory activity of lincomycin. The assay utilizes a cell-free transcription-translation (TX-TL) system derived from Staphylococcus aureus, a gram-positive bacterium against which lincomycin is active. While this protocol describes the use of lincomycin, its deuterated analog, Lincomycin-d3, serves as an essential internal standard for precise quantification in mass spectrometry-based analyses.[1]
Mechanism of Action
Lincomycin exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 23S rRNA component of the 50S ribosomal subunit at the peptidyl transferase center.[2][3] This binding interferes with the accommodation of aminoacyl-tRNAs and inhibits peptide bond formation, thereby halting protein synthesis.[4]
Quantitative Data on Protein Synthesis Inhibition
| Antibiotic (Class) | Target | Representative IC50 (µM) in E. coli in vitro TX-TL assay |
| Tildipirosin (Macrolide) | 50S Ribosomal Subunit | 0.23 ± 0.01 |
| Tulathromycin (Macrolide) | 50S Ribosomal Subunit | 0.26 ± 0.05 |
| Tylosin (Macrolide) | 50S Ribosomal Subunit | 0.31 ± 0.05 |
| Tilmicosin (Macrolide) | 50S Ribosomal Subunit | 0.36 ± 0.02 |
| Data adapted from a study on veterinary macrolides and should be considered as a general reference.[6] Actual IC50 values for lincomycin should be determined empirically. |
Experimental Protocols
In Vitro Transcription-Translation (TX-TL) Inhibition Assay Using S. aureus S30 Extract and a Luciferase Reporter
This protocol is adapted from a method for evaluating protein translation inhibitors in a Staphylococcus aureus cell extract system.[7]
Objective: To determine the IC50 value of lincomycin by measuring the inhibition of firefly luciferase synthesis in a S. aureus cell-free system.
Materials:
-
S. aureus S30 extract (prepared as described by Mahmood et al., with modifications)[7]
-
Plasmid DNA encoding firefly luciferase under the control of a suitable S. aureus promoter (e.g., cap1A promoter in pSAluc)[7]
-
Lincomycin hydrochloride
-
This compound (for use as an internal standard in MS analysis, if performed)
-
2.5X Premix buffer (500 mM potassium acetate, 87.5 mM Tris-acetate pH 8.0, 67.5 mM ammonium acetate, 50 µg/ml folinic acid, 5 mM DTT, 87.5 mg/ml PEG 8000, 5.0 mM ATP, 1.25 mM each of CTP, GTP, UTP, 0.02 mM of each amino acid, 50 mM phosphoenolpyruvate, 2.5 mM cAMP, 250 µg/ml E. coli tRNA)[7]
-
10X Amino acid mix (1.25 mM of each of the 20 amino acids)[7]
-
Luciferase Assay System (e.g., from Promega)
-
Nuclease-free water
-
Luminometer
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Preparation of Lincomycin Solutions: Prepare a stock solution of lincomycin hydrochloride in nuclease-free water. Perform serial dilutions to create a range of concentrations to be tested.
-
Reaction Setup:
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 25 µL reaction would consist of:
-
Include a "no template" control (without pSAluc plasmid) to determine background luminescence.
-
-
Incubation: Mix the components gently and incubate the reactions at 37°C for 1-2 hours.
-
Luciferase Assay:
-
Following incubation, allow the reactions to cool to room temperature.
-
Add 25 µL of Luciferase Assay Reagent to each reaction.
-
Mix briefly and immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the "no template" control) from all other readings.
-
Normalize the data by setting the luminescence of the "no inhibitor" control to 100% activity.
-
Calculate the percentage of inhibition for each lincomycin concentration.
-
Plot the percentage of inhibition against the logarithm of the lincomycin concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Mechanism of Action: Lincomycin Inhibition of Bacterial Protein Synthesis
References
- 1. Cell-Free Protein Synthesis Using S30 Extracts from Escherichia coli RFzero Strains for Efficient Incorporation of Non-Natural Amino Acids into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. bioconductor.org [bioconductor.org]
- 5. Lincomycin-induced endotoxin release in Escherichia coli sepsis: evidence for release in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Lincomycin-d3 Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and subsequent analysis of Lincomycin-d3 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Lincomycin, commonly used as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification.[1]
The following sections detail three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each protocol is designed to provide a robust and reproducible method for the extraction of this compound from various biological samples, such as plasma, serum, and tissue.
Mechanism of Action of Lincomycin
Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis.[2] It binds to the 50S ribosomal subunit of bacteria, interfering with the peptidyl transferase reaction and preventing the formation of peptide bonds.[3][4] This action halts the elongation of the polypeptide chain, leading to the suppression of bacterial growth and proliferation.[2][5] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability and matrix effects during LC-MS/MS analysis.[6]
Caption: Mechanism of Lincomycin Action.
Experimental Protocols
The following are detailed protocols for the extraction of this compound from biological matrices. It is recommended to use this compound as an internal standard (IS) for the accurate quantification of Lincomycin.
Solid-Phase Extraction (SPE) Protocol for Plasma/Serum
This protocol is optimized for the extraction of this compound from plasma or serum using Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges.
Materials and Reagents:
-
Oasis HLB SPE Cartridges (e.g., 30 mg, 1 cc)
-
This compound (Internal Standard) Stock Solution (1 mg/mL in methanol)
-
Working Internal Standard Solution (e.g., 100 ng/mL in 5% methanol in water)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Plasma or Serum Samples
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Workflow.
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma or serum samples to room temperature.
-
To 200 µL of plasma/serum, add 20 µL of the working internal standard solution (this compound).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for Animal Tissue
This protocol is suitable for the extraction of this compound from homogenized animal tissues such as liver and muscle.[7]
Materials and Reagents:
-
This compound (Internal Standard) Stock Solution (1 mg/mL in methanol)
-
Working Internal Standard Solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Water (LC-MS grade)
-
Homogenized Tissue Samples
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Procedure:
-
Sample Homogenization and Spiking:
-
Homogenize 1 g of tissue with 2 mL of water.
-
To 1 g of the homogenate, add 100 µL of the working internal standard solution (this compound).
-
-
Extraction:
-
Add 4 mL of acetonitrile to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction step on the pellet with another 4 mL of acetonitrile.
-
Combine the supernatants.
-
-
Hexane Wash (Defatting):
-
Add 5 mL of n-hexane to the combined supernatant.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
-
Aqueous Layer Collection:
-
Carefully remove and discard the upper hexane layer.
-
Transfer the lower aqueous/acetonitrile layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation (PPT) Protocol for Plasma/Serum
This is a simple and rapid method for the removal of proteins from plasma or serum samples.[8]
Materials and Reagents:
-
This compound (Internal Standard) Stock Solution (1 mg/mL in methanol)
-
Working Internal Standard Solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (HPLC grade) with 0.1% Formic Acid
-
Plasma or Serum Samples
Workflow Diagram:
Caption: Protein Precipitation (PPT) Workflow.
Procedure:
-
Sample Spiking:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound).
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.
-
-
Vortexing:
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to an autosampler vial for direct injection or to a new tube for evaporation and reconstitution if concentration is needed.
-
LC-MS/MS Analytical Method
The following are typical LC-MS/MS parameters for the analysis of Lincomycin and this compound.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lincomycin: 407.2 > 126.1 (Quantifier), 407.2 > 359.2 (Qualifier) This compound: 410.2 > 126.1 (Quantifier), 410.2 > 362.2 (Qualifier)[7][9] |
| Collision Energy | Optimized for each transition |
| Cone Voltage | Optimized for each compound |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Lincomycin using different sample preparation techniques. The use of this compound as an internal standard is expected to provide similar or improved performance by compensating for matrix effects and variability in recovery.
Table 1: Recovery Data
| Sample Matrix | Preparation Method | Analyte | Recovery (%) | Reference |
| Plasma | SPE (Oasis HLB) | Lincomycin | 85 - 105 | [10] |
| Animal Tissue | LLE | Lincomycin | 71 - 98 | [11] |
| Serum | Protein Precip. | Lincomycin | >90 | [12] |
| Feathers | SPE | This compound | 98 - 101 | [9] |
Table 2: Matrix Effect Data
| Sample Matrix | Preparation Method | Analyte | Matrix Effect (%) | Reference |
| Plasma | SPE (Oasis HLB) | Lincomycin | < 15 | [13] |
| Animal Tissue | LLE | Lincomycin | Variable | [14] |
| Serum | Protein Precip. | Lincomycin | < 15 | [12] |
| Feathers | SPE | This compound | Not specified | [9] |
Table 3: Limit of Quantification (LOQ)
| Sample Matrix | Preparation Method | Analyte | LOQ (ng/mL) | Reference |
| Plasma | SPE (Oasis HLB) | Lincomycin | 1 - 5 | [10] |
| Animal Tissue | LLE | Lincomycin | 10 - 50 (ng/g) | [11] |
| Serum | Protein Precip. | Lincomycin | 1 - 10 | [12] |
| Feathers | SPE | This compound | 62 (ng/g) | [9] |
Conclusion
The selection of the appropriate sample preparation technique for this compound analysis depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available resources.
-
Solid-Phase Extraction (SPE) offers the cleanest extracts, minimizing matrix effects and is suitable for complex matrices.[10]
-
Liquid-Liquid Extraction (LLE) is a versatile technique, particularly effective for tissues, but can be more labor-intensive.[11]
-
Protein Precipitation (PPT) is the simplest and fastest method, ideal for high-throughput screening, but may be more susceptible to matrix effects.[8]
The use of this compound as an internal standard is highly recommended for all methods to ensure the highest accuracy and precision in quantification. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the development and validation of robust analytical methods for this compound.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. reference.medscape.com [reference.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Implementation and Validation of an Analytical Method for Lincomycin Determination in Feathers and Edible Tissues of Broiler Chickens by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Development and validation of LC-MS/MS methods to measure tobramycin and lincomycin in plasma, microdialysis fluid and urine: application to a pilot pharmacokinetic research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Lincomycin-d3 in Plasma
This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions (FAQs) for addressing matrix effects when using Lincomycin-d3 as an internal standard in plasma sample analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is inconsistent or suppressed in plasma samples compared to neat solutions. What could be the cause?
A1: Inconsistent or suppressed signal of your internal standard (IS), this compound, in plasma samples is a classic indicator of matrix effects.[1][2] Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components from the biological matrix, such as plasma.[1] In plasma, phospholipids are a major contributor to these effects, particularly in electrospray ionization (ESI).[3] These components can compete with this compound for ionization, leading to a suppressed signal (ion suppression), or in some cases, an enhanced signal.[1]
To confirm and quantify the presence of matrix effects, a Post-Extraction Addition experiment is recommended.
Q2: How do I perform a Post-Extraction Addition experiment to quantify the matrix effect on this compound?
A2: The Post-Extraction Addition experiment is a standard method to quantitatively assess the absolute matrix effect.[1][2][4] It compares the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase solvent at a concentration representative of your study samples (e.g., the concentration of the IS added to the samples).
-
Set B (Post-Extraction Spike): Take a blank plasma sample and process it using your established extraction procedure (e.g., protein precipitation, solid-phase extraction). After the final extraction step, spike the resulting extract with this compound to the same final concentration as in Set A.
-
Set C (Pre-Extraction Spike - for Recovery): Spike a blank plasma sample with this compound to the same final concentration as in Set A before starting the extraction procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS and record the peak areas for this compound.
-
Calculations:
-
Matrix Factor (MF %): (Peak Area of Set B / Peak Area of Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100 or (MF * RE) / 100
-
| Parameter | Set A (Neat) Peak Area | Set B (Post-Spike) Peak Area | Set C (Pre-Spike) Peak Area | Matrix Factor (MF %) | Recovery (RE %) | Process Efficiency (PE %) |
| This compound | 550,000 | 330,000 | 297,000 | 60.0% | 90.0% | 54.0% |
| Lincomycin | 520,000 | 286,000 | 251,680 | 55.0% | 88.0% | 48.4% |
This table illustrates significant ion suppression for both the analyte and the internal standard.
Q3: I've confirmed ion suppression. What are my options to mitigate these matrix effects?
A3: Since this compound is a stable isotope-labeled (SIL) internal standard, it should co-elute with the unlabeled Lincomycin and experience similar ion suppression, thus compensating for the effect in the final analyte/IS ratio.[3][5] However, significant ion suppression can still lead to reduced sensitivity and poor reproducibility. Here are several strategies to reduce the underlying matrix effect:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components.[6]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.
-
Liquid-Liquid Extraction (LLE): Can offer a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte and IS from matrix components.[1] Consider using a mixed-mode or phospholipid removal SPE plate.[7]
-
-
Chromatographic Separation: Adjust your LC method to separate Lincomycin and this compound from the regions of ion suppression.[8]
-
Modify the gradient profile to better resolve analytes from early-eluting salts and late-eluting phospholipids.
-
Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Sample Dilution: A simple approach is to dilute the plasma sample with a suitable buffer before extraction.[9][10] This reduces the concentration of all matrix components, but may also impact the limit of quantitation (LOQ).
Caption: A troubleshooting workflow for identifying and mitigating matrix effects.
Q4: How can I visually identify the chromatographic regions of ion suppression?
A4: A Post-Column Infusion experiment is the best way to visualize at what retention times co-eluting matrix components cause ion suppression.[1][7]
-
Setup:
-
Use a T-connector to introduce a constant flow of a standard solution of Lincomycin (or this compound) directly into the mass spectrometer, post-analytical column.
-
Infuse the solution at a steady rate (e.g., 10 µL/min) to establish a stable baseline signal for the analyte.
-
-
Injection: While the analyte is being infused, inject a processed blank plasma sample (prepared using your standard extraction method) onto the LC column.
-
Analysis: Monitor the signal of the infused analyte. Any dips or drops in the stable baseline indicate retention times where matrix components are eluting and causing ion suppression.
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Q5: Could the isotopic purity of this compound be a problem?
A5: While SIL internal standards are the gold standard, their isotopic purity is a critical factor.[5][11] Commercially available this compound typically has high isotopic enrichment (>99%).[5] However, if there is a significant percentage of undeuterated Lincomycin (d0) in your this compound standard, it can contribute to the analyte signal, a phenomenon known as isotopic contribution or crosstalk. This becomes particularly problematic when analyzing blank samples, as it can lead to a false positive signal for the analyte and artificially inflate the results at the lower limit of quantitation (LLOQ).
To check for isotopic contribution:
-
Prepare a solution containing only the this compound internal standard at the working concentration.
-
Analyze this solution using your LC-MS/MS method, but monitor the MRM transition for the unlabeled Lincomycin.
-
The response in the analyte channel should be negligible (typically <0.1% of the IS response). If you observe a significant peak, it indicates isotopic contribution from your internal standard.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound [smolecule.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Quantification of Lincomycin-d3 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Lincomycin, using Lincomycin-d3 as an internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Lincomycin.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | 1. Column Contamination: Buildup of matrix components on the column frit or packing material.[1] 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of lincomycin. 3. Injection Solvent Stronger than Mobile Phase: This can cause peak distortion.[1] 4. Column Void: Dissolution of silica packing at high pH.[1] | 1. Column Flushing: Flush the column with a strong solvent. If the problem persists, replace the column. 2. pH Adjustment: Adjust the mobile phase pH. A pH of 6.0 has been shown to be effective.[2] 3. Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 4. Column Selection: Use a column suitable for the mobile phase pH, such as a Poroshell 120 HpH.[1] |
| Low Signal Intensity or Sensitivity | 1. Ion Suppression/Enhancement (Matrix Effects): Co-eluting matrix components interfering with the ionization of the analyte.[3][4] 2. Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or other source parameters. 3. Sample Degradation: Lincomycin may degrade under certain conditions. | 1. Sample Preparation: Employ effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][3] Using matrix-matched standards can also help to compensate for matrix effects.[4] 2. Parameter Optimization: Optimize MS parameters by infusing a standard solution of Lincomycin and this compound. 3. Sample Handling: Prepare samples fresh and store them at appropriate temperatures (e.g., 4°C) to minimize degradation.[5] |
| Retention Time Shift | 1. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components. 2. Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.[6] 3. Column Degradation: Over time, the stationary phase of the column can degrade. | 1. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure proper degassing. 2. Temperature Control: Use a column oven to maintain a stable temperature. A temperature of 45°C has been used successfully.[6] 3. System Suitability: Regularly inject a standard to monitor retention time and column performance. Replace the column if performance deteriorates. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.[7] 2. System Contamination: Buildup of contaminants in the LC system or mass spectrometer.[7] 3. Salt Precipitation: Using non-volatile buffers that precipitate in the ion source.[7] | 1. High-Purity Solvents: Use LC-MS grade solvents and high-purity reagents. 2. System Cleaning: Flush the LC system and clean the ion source of the mass spectrometer regularly. 3. Volatile Buffers: Use volatile mobile phase additives like formic acid or ammonium formate.[8] |
| Inconsistent Results (Poor Reproducibility) | 1. Inconsistent Sample Preparation: Variability in extraction efficiency. 2. Injector Issues: Inaccurate injection volumes. 3. Instability of the Analyte: Degradation of Lincomycin in prepared samples. | 1. Standardized Protocol: Follow a standardized and validated sample preparation protocol. The use of an internal standard like this compound is crucial for correcting variability.[9] 2. Injector Maintenance: Regularly maintain and calibrate the autosampler. 3. Sample Stability: Analyze samples as soon as possible after preparation or perform stability studies to determine appropriate storage conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for Lincomycin quantification?
A1: this compound is a deuterium-labeled analog of Lincomycin.[9] It is an ideal internal standard because it has nearly identical chemical and physical properties to Lincomycin, meaning it behaves similarly during sample preparation, chromatography, and ionization.[9][10] However, it has a different mass-to-charge ratio (m/z) due to the presence of deuterium atoms, allowing it to be distinguished from the unlabeled Lincomycin by the mass spectrometer. This helps to correct for variations in sample extraction, injection volume, and matrix effects, leading to more accurate and precise quantification.[9]
Q2: What are the typical MRM transitions for Lincomycin and this compound?
A2: Multiple Reaction Monitoring (MRM) is used for quantification in tandem mass spectrometry. For Lincomycin, a common precursor ion is m/z 407.2. Characteristic product ions include m/z 126.1 and m/z 359.2.[11] For this compound, the precursor ion will be shifted by +3 Da to m/z 410.2, and the fragmentation pattern will be similar, with the specific product ions depending on the location of the deuterium labels. It is essential to optimize these transitions on your specific instrument.
Q3: What type of HPLC column is recommended for Lincomycin analysis?
A3: Reversed-phase C18 columns are commonly used for the separation of Lincomycin.[12][13] Column dimensions and particle size can be optimized based on the desired run time and resolution. For example, a Kinetex EVO C18 column (150 × 4.6 mm, 2.6 µm) has been successfully used.[6]
Q4: How can I minimize matrix effects in complex samples like plasma or milk?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[3] To minimize these effects:
-
Effective Sample Preparation: Use techniques like protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.[14][15]
-
Chromatographic Separation: Optimize the chromatographic method to separate Lincomycin from co-eluting matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[4]
-
Use of a Stable Isotope Labeled Internal Standard: this compound is highly effective at compensating for matrix effects as it is affected similarly to the analyte.[9]
Q5: What are the key parameters to optimize in the mass spectrometer's ion source?
A5: For electrospray ionization (ESI), which is commonly used for Lincomycin, key parameters to optimize include:
-
Capillary Voltage: Affects the efficiency of droplet formation and ionization.[8]
-
Source Temperature: Influences the desolvation of the analyte ions.
-
Gas Flows (Nebulizer and Drying Gas): These are critical for efficient desolvation and ion formation. Optimization should be performed by infusing a standard solution of Lincomycin to achieve the maximum and most stable signal.
Experimental Protocol: Quantification of Lincomycin in Plasma
This protocol provides a general methodology for the quantification of Lincomycin in a plasma matrix using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[16]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.4 mL/min[16] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Lincomycin) | 407.2 -> 126.1 (Quantifier), 407.2 -> 359.2 (Qualifier)[11] |
| MRM Transition (this compound) | 410.2 -> 126.1 (or other optimized transition) |
| Cone Voltage | Optimize for maximum signal |
| Collision Energy | Optimize for each transition |
Visualizations
Caption: Experimental workflow for Lincomycin quantification.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. agilent.com [agilent.com]
- 2. Lincomycin Hydrochloride [drugfuture.com]
- 3. Optimization of SPE and LC-MS/MS methods for the determination of antibiotic concentration in environmental samples - DORAS [doras.dcu.ie]
- 4. shimadzu.com [shimadzu.com]
- 5. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. veeprho.com [veeprho.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lincomycin-d3 Signal-to-Noise Ratio in Mass Spectrometry
Welcome to the technical support center for the analysis of Lincomycin-d3 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise (S/N) ratio in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue: Weak or No Signal for this compound
A weak or absent signal for your internal standard can compromise the accuracy and precision of your quantitative analysis.
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned for this compound.
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as precursor and product ions, declustering potential (DP), and collision energy (CE).[1]
-
-
Sample Concentration: The concentration of this compound in your samples may be too low or too high.
-
Solution: Ensure the sample concentration is appropriate. If it's too dilute, you may not get a strong enough signal. Conversely, if it's too concentrated, it could lead to ion suppression.
-
-
Ionization Efficiency: The chosen ionization technique might not be optimal for this compound.
-
Solution: Experiment with different ionization methods (e.g., ESI, APCI) to find the most efficient one for your analyte.[2]
-
-
Contamination: Contamination from sample residues, mobile phase impurities, or column bleed can lead to high background noise and poor signal-to-noise ratios.[3]
Troubleshooting Workflow for Weak Signal
Caption: Troubleshooting workflow for a weak this compound signal.
Issue: High Background Noise
High background noise can obscure the signal of interest, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
-
Mobile Phase Contamination: Impurities in the mobile phase can contribute to a high baseline.
-
Solution: Use high-purity solvents and additives. Prepare fresh mobile phases daily.
-
-
Sample Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.[5]
-
Instrument Contamination: Residual compounds from previous injections can bleed into subsequent runs.
-
Solution: Implement a robust column washing protocol between injections and periodically clean the mass spectrometer's ion source.[3]
-
Frequently Asked Questions (FAQs)
Q1: I'm observing a slight retention time shift between Lincomycin and this compound. Is this normal?
A1: Yes, a small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[7] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While often minimal, significant separation can lead to differential matrix effects. If the peak separation is substantial, consider modifying your chromatographic conditions to improve co-elution.[7]
Q2: Can the position of the deuterium labels on this compound affect my signal?
A2: Yes. If the deuterium atoms are on chemically labile positions (e.g., hydroxyl or amine groups), they can exchange with hydrogen atoms from the solvent or matrix.[7] This deuterium exchange can decrease the internal standard signal and lead to an overestimation of the analyte concentration. It is recommended to use an internal standard where the deuterium labels are on stable positions, such as the carbon backbone.[7]
Q3: What is "isotopic cross-talk" and how can I minimize it?
A3: Isotopic cross-talk occurs when the signal from naturally occurring isotopes of your analyte (Lincomycin) contributes to the signal of your deuterated internal standard (this compound).[7] This is more pronounced at high analyte concentrations and when the mass difference between the analyte and the internal standard is small. To minimize this, a mass difference of at least 3 atomic mass units (amu) is recommended.[7] Using an internal standard with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard can also help.[7]
Q4: My results show poor accuracy and precision even with a deuterated internal standard. What could be the cause?
A4: While deuterated internal standards are effective at correcting for variability, several factors can still lead to poor results:
-
Purity of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity, leading to a positive bias.[7] Always verify the purity of your internal standard.
-
Deuterium Exchange: As mentioned in Q2, the exchange of deuterium atoms can lead to inaccurate quantification.[7]
-
Suboptimal Internal Standard Concentration: The concentration of the internal standard should be optimized. A common practice is to use a concentration that provides a signal intensity of about 50% of the highest calibration standard.[7]
Experimental Protocols
Protocol 1: Optimization of MRM Transitions for this compound
This protocol outlines the steps for optimizing the Multiple Reaction Monitoring (MRM) transitions for this compound using direct infusion.
Materials:
-
This compound standard solution (100-1000 ng/mL in a solvent mimicking the initial mobile phase).
-
Syringe pump.
-
Mass spectrometer.
Procedure:
-
Prepare Working Solution: Prepare a working solution of this compound at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions of your LC method.[1]
-
Infuse the Solution: Infuse the working solution directly into the mass spectrometer at a constant flow rate.
-
Precursor Ion Selection: In Q1 scan mode, identify the most abundant precursor ion for this compound.
-
Product Ion Selection: Switch to product ion scan mode. Set the Q1 quadrupole to transmit only the selected precursor ion. Scan the Q3 quadrupole to detect the fragment ions. Select two or three of the most intense and stable product ions for MRM transitions.[1]
-
Declustering Potential (DP) Optimization: For each precursor ion, ramp the DP across a suitable range and record the ion intensity. The optimal DP will be the value that gives the maximum intensity.
-
Collision Energy (CE) Optimization: Using the optimized DP, ramp the CE for each MRM transition (precursor → product pair).[1] The optimal CE is the value that produces the maximum product ion intensity.[1]
Logical Diagram for MRM Optimization
Caption: Workflow for optimizing MRM transitions for this compound.
Data Presentation
The following tables summarize key parameters that can be adjusted to improve the signal-to-noise ratio for this compound.
Table 1: Mass Spectrometry Parameter Optimization
| Parameter | Recommended Action | Expected Impact on S/N Ratio |
| MRM Transitions | Select the most intense and stable precursor and product ions.[1] | Maximizes signal intensity. |
| Declustering Potential (DP) | Optimize to maximize precursor ion intensity.[1] | Improves signal by preventing premature fragmentation. |
| Collision Energy (CE) | Optimize for each MRM transition to maximize product ion intensity.[1] | Maximizes the signal of the target fragment. |
| Ion Source Temperature | Optimize for efficient desolvation without thermal degradation. | Improves signal and reduces noise. |
| Nebulizer Gas Flow | Optimize for stable spray and efficient droplet formation. | Improves signal stability and reduces noise. |
Table 2: Chromatographic and Sample Preparation Parameter Optimization
| Parameter | Recommended Action | Expected Impact on S/N Ratio |
| Mobile Phase Composition | Use high-purity solvents and additives. Optimize pH and organic content for good peak shape and retention. | Reduces baseline noise and can enhance signal. |
| Column Chemistry | Select a column that provides good retention and peak shape for Lincomycin. | Improves peak height and resolution from interferences, increasing S/N.[8] |
| Sample Preparation | Employ effective extraction techniques (e.g., SPE, LLE) to remove matrix components.[6] | Reduces ion suppression and background noise.[8] |
| Sample Dilution | Dilute samples to reduce the concentration of interfering matrix components.[7] | Can significantly reduce matrix effects and improve S/N. |
| Internal Standard Concentration | Use a concentration that is roughly 50% of the highest calibration standard.[7] | Provides a stable reference signal for accurate quantification. |
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. zefsci.com [zefsci.com]
- 4. myadlm.org [myadlm.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Lincomycin-d3 Instability in Biological Samples
Welcome to the technical support center for Lincomycin-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the stability of this compound in biological samples during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is low or inconsistent in my plasma samples. What could be the cause?
A1: Low or inconsistent this compound signals can stem from several factors. The primary suspect is degradation due to the inherent instability of lincomycin in alkaline conditions. Biological matrices like plasma typically have a pH between 7.35 and 7.45, which can promote degradation. Other potential causes include inefficient extraction, matrix effects, or issues with the LC-MS/MS system.
Q2: What is the optimal pH for maintaining this compound stability in aqueous solutions and biological samples?
A2: Studies on lincomycin hydrochloride, the parent compound, indicate that it has the greatest stability at a pH of approximately 4.[1][2] Conversely, lincomycin is unstable in alkaline conditions (pH > 7.3).[3] Therefore, acidifying your biological samples promptly after collection is a crucial step to prevent degradation.
Q3: Can freeze-thaw cycles affect the stability of this compound in plasma?
A3: While specific data on multiple freeze-thaw cycles for this compound is limited, general best practices for bioanalysis recommend minimizing the number of cycles. For many antibiotics, no instability is found after three freeze-thaw cycles when stored at appropriate temperatures.[4] However, to ensure the highest data quality, it is advisable to aliquot samples into single-use volumes to avoid repeated freezing and thawing.
Q4: Are there known issues with using a deuterated internal standard like this compound?
A4: Yes, while stable isotope-labeled (SIL) internal standards are generally preferred, deuterated standards can sometimes present challenges. These may include:
-
Chromatographic Shift: The deuterium label can sometimes cause a slight shift in retention time compared to the unlabeled analyte.
-
Isotopic Exchange: In some cases, deuterium atoms can exchange with protons in the surrounding solution, leading to a loss of the isotopic label.
-
Masking Instability: Because a SIL internal standard often degrades at the same rate as the analyte, it can sometimes mask overall stability problems in the sample, leading to inaccurate quantification if not properly validated.
Q5: What are the expected degradation products of Lincomycin?
A5: The principal degradation pathways for lincomycin include hydrolysis of the amide bond and modifications to the pyrrolidine ring.[5] Under acidic conditions with heating, lincomycin B has been identified as a breakdown product.[5]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
This troubleshooting guide will help you diagnose and resolve issues of low this compound recovery from biological samples.
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: High Variability in this compound Signal
Use this guide to address inconsistent signal intensity of your this compound internal standard across a sample batch.
Caption: Troubleshooting guide for high variability in this compound signal.
Data on Lincomycin Stability
The stability of Lincomycin is highly dependent on pH and temperature. The following tables summarize the findings from stability studies on Lincomycin Hydrochloride, which is expected to have a similar stability profile to this compound.
Table 1: Effect of pH on Lincomycin Stability at 80°C
| pH | Calculated Shelf Life (t₉₀) in Days | Stability Profile |
| 2.0 | 0.38 | Least Stable |
| 3.1 | Not Reported | - |
| 4.0 | 4.59 | Most Stable |
| 6.1 | Not Reported | - |
| 8.0 | Not Reported | - |
| Data adapted from a study on lincomycin hydrochloride.[1][2] |
Table 2: Short-Term and Long-Term Stability of Lincomycin in Various Conditions
| Storage Condition | Duration | Matrix/Solvent | Stability |
| Room Temperature (25°C) | 31 days | IV Solutions (NaCl, Glucose, etc.) | Stable (<5% degradation) |
| 60°C | 7 days | 0.1 M HCl | ~49% remaining |
| 60°C | 7 days | 0.1 M NaOH | ~8% remaining |
| 60°C | 60 minutes | 3% Hydrogen Peroxide | Rapid degradation |
| Data adapted from forced degradation studies of lincomycin hydrochloride.[1][2][5] |
Experimental Protocols
Protocol 1: Plasma Sample Stabilization and Preparation
This protocol details a validated method for preparing human plasma samples for the analysis of lincomycin, which can be adapted for this compound.[6]
Materials:
-
Human plasma collected in tubes with an appropriate anticoagulant.
-
Phosphoric acid
-
Internal standard (IS) solution (this compound in a suitable solvent)
-
Acetonitrile (ACN), 60% (v/v)
-
Solid Phase Extraction (SPE) cartridges
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection and Initial Storage: Collect whole blood and separate plasma via centrifugation as soon as possible. If not analyzed immediately, store plasma at -80°C.
-
Acidification and Protein Precipitation:
-
To 200 µL of the plasma sample, add 190 µL of phosphoric acid.
-
Add 10 µL of the this compound internal standard solution.
-
Vortex the mixture to precipitate proteins.[6]
-
-
Supernatant Collection: Centrifuge the mixture and collect 300 µL of the supernatant.
-
Solid Phase Extraction (SPE) Cleanup:
-
Load the 300 µL of supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge twice with 150 µL of water.
-
Elute the analytes with 150 µL of 60% (v/v) acetonitrile.[6]
-
-
Analysis: Inject an aliquot (e.g., 2 µL) of the eluate into the LC-MS/MS system for analysis.[6]
Caption: Experimental workflow for plasma sample preparation.
Protocol 2: General Protein Precipitation (PPT) Method
This is a general and rapid protein precipitation protocol that can be used for sample cleanup.
Materials:
-
Plasma or serum sample
-
Internal standard (IS) solution (this compound)
-
Acetonitrile (ACN), acidified with 0.1% formic acid
-
Vortex mixer
-
Centrifuge or 96-well filtration plate
Procedure:
-
Sample Aliquoting: Aliquot 25 µL of the plasma or serum sample into a microcentrifuge tube or a well of a 96-well plate.[7]
-
Addition of IS and Precipitation Solvent: Add 50 µL of acidified acetonitrile containing the this compound internal standard.[7] The ratio of precipitation solvent to the sample should be at least 2:1 (v/v).
-
Precipitation: Vortex the mixture for 3-10 minutes to ensure thorough mixing and protein precipitation.[7]
-
Separation:
-
Centrifugation Method: Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-30 minutes to pellet the precipitated proteins.[7] Carefully transfer the supernatant to a clean tube or plate for analysis.
-
Filtration Method: If using a 96-well filtration plate, place it on a collection plate and centrifuge for 5 minutes at approximately 1,500 x g to collect the filtrate.[7]
-
-
Analysis: Inject an aliquot of the supernatant or filtrate into the LC-MS/MS system.
References
- 1. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Lincomycin-d3 in Chromatography
Welcome to the technical support center for addressing chromatographic issues related to Lincomycin-d3. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve poor peak shape in their experiments.
Troubleshooting Guide
Poor peak shape can compromise the accuracy and precision of your analytical results. The following section addresses common peak shape problems encountered with this compound and provides a systematic approach to resolving them.
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can be caused by several factors related to the mobile phase, column, or sample.
Potential Causes & Solutions for Peak Tailing:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Inappropriate Mobile Phase pH | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[1] | Lincomycin is a weak base. If the mobile phase pH is too close to its pKa, it can exist in both ionized and non-ionized forms, leading to secondary interactions with the stationary phase and causing tailing. |
| Insufficient Buffer Concentration | Increase the buffer concentration in the mobile phase (e.g., 20-30 mM).[2][3] | A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to inconsistent analyte ionization and peak tailing.[2] Increasing the buffer concentration has been shown to improve peak shape for analyses including lincomycin.[3] |
| Secondary Interactions with Column | Use a more inert column or add a mobile phase modifier. Consider using a column with high-performance surface (HPS) technology. | Residual silanols on silica-based C18 columns can interact with basic compounds like this compound, causing tailing. A more inert (end-capped) column or the addition of a competitive base to the mobile phase can mitigate these interactions. |
| Column Contamination or Degradation | Flush the column with a strong solvent, or if the problem persists, replace the column. Use a guard column to protect the analytical column.[4] | Contaminants from previous injections can create active sites that cause tailing. A degraded column packing bed will also lead to poor peak shape. |
| Sample Overload | Reduce the injection volume or dilute the sample.[4][5] | Injecting too much analyte can saturate the stationary phase, leading to peak distortion, including tailing.[4][5] |
Question: I am observing peak fronting for this compound. What could be the issue?
Answer:
Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can significantly impact quantification.
Potential Causes & Solutions for Peak Fronting:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Sample Overload | Decrease the injection volume or the concentration of the sample.[5][6] | This is a primary cause of peak fronting.[5] Too much sample can lead to a non-linear relationship between the analyte concentration in the mobile and stationary phases, causing some molecules to travel faster. |
| Sample Solvent Incompatibility | Prepare the sample in a solvent that is weaker than or matches the initial mobile phase composition.[2][5][6] | If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte will travel through the initial part of the column too quickly, leading to a broad front.[2][5] |
| Column Degradation | Replace the column.[5][6] | A void or collapse at the head of the column can cause the sample to be distributed unevenly, resulting in peak fronting.[6] |
| Low Temperature | Increase the column temperature. | Lower temperatures can sometimes lead to peak fronting due to poor mass transfer kinetics. |
Question: Why is my this compound peak broad?
Answer:
Broad peaks can lead to decreased sensitivity and poor resolution from other components in the chromatogram.
Potential Causes & Solutions for Broad Peaks:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Extra-Column Volume | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. Ensure all fittings are secure.[2] | Excessive volume outside of the column can cause the analyte band to spread, resulting in broader peaks. |
| Column Contamination or Age | Flush the column with a strong solvent or replace it if necessary.[4] | Accumulation of contaminants can interfere with the stationary phase interaction, and an old column may have degraded packing material. |
| Mobile Phase Issues | Ensure the mobile phase is well-mixed, degassed, and of high purity.[2] | Inconsistent mobile phase composition or dissolved gases can affect retention and peak width. |
| Low Flow Rate | Optimize the flow rate. | While a very high flow rate can decrease resolution, an excessively low flow rate can lead to peak broadening due to longitudinal diffusion. |
Question: My this compound peak is splitting. What is the cause and how do I solve it?
Answer:
Split peaks are a clear indication of a problem in the chromatographic system and can make accurate integration impossible.
Potential Causes & Solutions for Split Peaks:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Column Inlet Blockage | Reverse-flush the column (if permitted by the manufacturer) or replace the column. Use an in-line filter or guard column. | Particulate matter from the sample or mobile phase can partially block the column inlet frit, causing the sample to travel through two different paths. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent.[2][7] | Injecting a sample in a strong, non-miscible, or improperly pH-adjusted solvent can cause the peak to split. |
| Void in the Column | Replace the column.[8] | A void or channel in the column packing material can create two different flow paths for the analyte. |
| Co-elution with an Interfering Peak | Adjust the mobile phase composition or gradient to improve resolution. | An impurity or another compound in the sample may be eluting very close to this compound, giving the appearance of a split peak. |
Experimental Protocols
For researchers developing methods for Lincomycin analysis, the following conditions have been reported to yield good chromatographic performance. These can be adapted for this compound.
Protocol 1: HPLC-UV Method for Lincomycin
This method was reported for the analysis of Lincomycin in foods of animal origin and demonstrated good peak shape.
| Parameter | Condition |
| Column | C18 Column |
| Mobile Phase | Potassium dihydrogen phosphate-phosphoric acid buffer demonstrated a stable baseline and good performance at low concentrations.[9] An alternative is 4.5 M ammonium acetate solution (0.1% formic acid).[9] |
| Detection | UV |
| Key Finding | The phosphate buffer system provided superior baseline stability and peak shape for Lincomycin.[9] |
Protocol 2: HPLC-UV Method for a Mixture Including Lincomycin
This method was developed for the simultaneous determination of Lincomycin, Polymyxin, and Vancomycin.
| Parameter | Condition |
| Column | Kinetex EVO C18 (150 x 4.6 mm, 2.6 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (30 mM phosphate buffer at pH 2.0 and acetonitrile, 95:5 v/v) and Mobile Phase B (30 mM phosphate buffer at pH 2.0 and acetonitrile, 50:50 v/v).[3] |
| Flow Rate | 1.0 mL/min[3] |
| Temperature | 45 °C[3] |
| Detection | UV at 210 nm[3] |
| Key Finding | A 30 mM phosphate buffer concentration improved the peak shape of the analytes compared to 20 mM.[3] |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting common peak shape problems.
Caption: A workflow for troubleshooting peak tailing issues.
Caption: A workflow for troubleshooting peak fronting and splitting.
Frequently Asked Questions (FAQs)
-
Q1: this compound is an internal standard. Does its peak shape matter as much as the analyte?
-
A: Yes. While the primary purpose is to have a consistent response relative to the analyte, poor peak shape of the internal standard can lead to inaccurate and imprecise integration, which will negatively affect the quantitative results of your target analyte.
-
-
Q2: Can the type of vial I use affect the peak shape of this compound?
-
A: Yes, although less common, interactions between your analyte and the vial surface can sometimes lead to peak tailing. If you suspect this, especially at low concentrations, consider using deactivated or silanized glass vials.
-
-
Q3: My peak shape for this compound is good, but the retention time is drifting. Are these issues related?
-
A: Retention time drift is often caused by issues with the mobile phase composition, column temperature fluctuations, or insufficient column equilibration.[2] While the cause might be different from what typically causes poor peak shape, an unstable mobile phase pH can lead to both retention time drift and peak tailing.[2]
-
-
Q4: I am using a gradient method. Where should I focus my troubleshooting for poor peak shape?
-
A: For gradient methods, pay close attention to the initial mobile phase conditions and the sample solvent. A mismatch between the sample solvent and the starting mobile phase is a very common cause of peak distortion for early eluting peaks.[5] Also, ensure proper equilibration between runs.
-
-
Q5: Could my mass spectrometer be the cause of poor peak shape?
-
A: The mass spectrometer itself does not typically cause poor chromatographic peak shape. The peak shape is determined by the processes occurring within the HPLC system (injector, tubing, column). However, the MS settings can influence how the peak is detected and may reveal underlying issues. For example, extracted ion chromatograms can help determine if a distorted peak is due to a co-eluting interference.[10]
-
References
- 1. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 2. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 3. mdpi.com [mdpi.com]
- 4. mastelf.com [mastelf.com]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Lincomycin-d3 Stability and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lincomycin-d3. The following information addresses common issues related to the impact of pH on the stability and analysis of this compound.
Troubleshooting Guides & FAQs
This section is designed to help you troubleshoot common problems you might encounter during your experiments with this compound, with a focus on pH-related issues.
Q1: My this compound internal standard is showing a poor or inconsistent signal. What could be the cause?
A1: An inconsistent signal from your this compound internal standard can be due to several factors, often related to its stability. Here are some potential causes and troubleshooting steps:
-
pH of the Solution: Lincomycin is known to be unstable in alkaline conditions (pH > 7.3) and at very low acidic pH.[1] While deuterated analogs are generally stable, extreme pH values can potentially catalyze the exchange of deuterium atoms with protons from the solvent, leading to a change in mass and a compromised signal.
-
Troubleshooting:
-
Ensure the pH of your stock solutions, samples, and mobile phase is within a stable range for Lincomycin, ideally close to neutral or slightly acidic (around pH 4 is reported to be optimal for Lincomycin stability).[2][3][4]
-
If your analytical method requires a high or low pH, consider preparing your standards and samples in a less aggressive pH environment and minimizing the time they are exposed to harsh conditions.
-
-
-
Temperature: Elevated temperatures can accelerate the degradation of Lincomycin and may also increase the rate of deuterium exchange in deuterated internal standards.
-
Troubleshooting:
-
Store your this compound stock solutions and samples at recommended temperatures, typically refrigerated or frozen.
-
Avoid prolonged exposure of your samples to high temperatures during sample preparation and analysis.
-
-
-
Solvent Composition: The type of solvent used can influence the stability of your internal standard.
-
Troubleshooting:
-
Whenever possible, use aprotic solvents for storing your this compound stock solutions. If aqueous solutions are necessary, ensure the pH is controlled.
-
-
Q2: I am observing unexpected peaks or a high background in my chromatogram when analyzing this compound. What could be the issue?
A2: The appearance of unexpected peaks or a high background can be indicative of degradation products or matrix effects, both of which can be influenced by pH.
-
Degradation Products: Lincomycin degrades under both acidic and alkaline conditions, leading to the formation of degradation products.[2][3][5] These products can appear as extra peaks in your chromatogram.
-
Troubleshooting:
-
Review the pH of your sample preparation and mobile phase. If you are working at a pH where Lincomycin is known to be unstable, consider adjusting the pH to a more stable range.
-
A forced degradation study under acidic and alkaline conditions can help you identify the retention times of potential degradation products.
-
-
-
Matrix Effects: The pH of the sample can influence how the matrix components interact with the analyte and the analytical column, potentially leading to ion suppression or enhancement in LC-MS/MS analysis.
-
Troubleshooting:
-
Optimize your sample preparation method to effectively remove interfering matrix components.
-
Adjusting the pH of your mobile phase can sometimes help to minimize matrix effects by altering the ionization of both the analyte and the interfering compounds.
-
-
Q3: My retention time for this compound is shifting. Why is this happening?
A3: Retention time shifts can be a frustrating issue in chromatography. When dealing with this compound, pH can be a contributing factor.
-
Mobile Phase pH: The retention of Lincomycin, a basic compound, on a reverse-phase column is highly dependent on the pH of the mobile phase. Small changes in the mobile phase pH can lead to significant shifts in retention time.
-
Troubleshooting:
-
Ensure your mobile phase is properly buffered and that the pH is consistent between runs.
-
Prepare fresh mobile phase regularly to avoid changes in pH due to the absorption of atmospheric CO2.
-
-
-
Column Stability: Using a mobile phase with a pH outside the recommended range for your column can lead to degradation of the stationary phase, resulting in retention time shifts and poor peak shape.
-
Troubleshooting:
-
Always check the manufacturer's guidelines for the recommended pH range of your column.
-
-
Quantitative Data on Lincomycin Stability
The stability of Lincomycin is significantly influenced by pH. The following table summarizes the reported stability of Lincomycin at various pH values. While this data is for Lincomycin, the stability of this compound is expected to be very similar.
| pH | Temperature (°C) | Stability/Half-life (t½) | Observations |
| 2 | 80 | 0.38 days | Least stable at this acidic pH.[2][3] |
| 3.1 | 80 | - | Degradation follows first-order kinetics.[2] |
| 4 | 80 | 4.59 days | Most stable pH.[2][3][4] |
| 6.1 | 80 | - | Degradation follows first-order kinetics.[2] |
| 8 | 80 | - | Degradation follows first-order kinetics.[2] |
| >7.3 | 100 | Decreases with increasing pH | Unstable in alkaline conditions.[1] |
| 10 | 70, 80, 100 | - | Degradation rate increases with temperature.[1] |
Experimental Protocols
Below are detailed methodologies for conducting pH-dependent stability studies on Lincomycin, which can be adapted for this compound.
Protocol 1: Accelerated Stability Study in Buffered Solutions
This protocol is based on the methodology described in the stability study of Lincomycin hydrochloride in aqueous solutions.[2]
Objective: To determine the degradation kinetics of Lincomycin at different pH values under accelerated temperature conditions.
Materials:
-
Lincomycin hydrochloride (or this compound)
-
Buffer solutions at desired pH values (e.g., pH 2, 3.1, 4, 6.1, and 8)
-
Water bath or incubator capable of maintaining 80°C ± 0.2°C
-
HPLC system with a suitable column (e.g., C18) and detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Lincomycin in a suitable solvent (e.g., water or methanol).
-
Preparation of Test Solutions:
-
For each pH value to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 0.6 mg/mL.
-
-
Incubation:
-
Place the prepared test solutions in a water bath or incubator set to 80°C.
-
-
Sampling:
-
Withdraw aliquots from each test solution at predetermined time intervals (e.g., 0, 24, 48, 72, 96, and 120 hours).
-
Immediately cool the samples to stop the degradation reaction.
-
-
Analysis:
-
Analyze the samples using a validated HPLC method to determine the concentration of the remaining Lincomycin.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of Lincomycin versus time for each pH value.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Forced Degradation Study
This protocol is a general guideline for performing forced degradation studies to identify potential degradation products.
Objective: To generate degradation products of Lincomycin under acidic and alkaline stress conditions.
Materials:
-
Lincomycin (or this compound)
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Water bath
-
HPLC-MS/MS system for analysis
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Lincomycin in a suitable solvent.
-
Acidic Degradation:
-
Add an appropriate volume of the stock solution to a solution of hydrochloric acid.
-
Heat the solution in a water bath (e.g., 60°C) for a specified period (e.g., several hours to days), monitoring the degradation periodically.
-
After incubation, neutralize the solution with a suitable base.
-
-
Alkaline Degradation:
-
Add an appropriate volume of the stock solution to a solution of sodium hydroxide.
-
Heat the solution in a water bath under the same conditions as the acidic degradation.
-
After incubation, neutralize the solution with a suitable acid.
-
-
Analysis:
-
Analyze the stressed samples using an HPLC-MS/MS method to separate and identify the degradation products. The mass spectrometer will help in elucidating the structures of the degradation products.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability and analysis of this compound.
Caption: Troubleshooting workflow for pH-related issues in this compound analysis.
Caption: Relationship between pH and the stability of Lincomycin.
References
- 1. jipbs.com [jipbs.com]
- 2. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing Lincomycin-d3 Extraction from Tissue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Lincomycin-d3 from tissue samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound from tissue samples.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Incomplete cell lysis and homogenization: this compound may remain trapped within the tissue matrix if not adequately homogenized. | - Ensure thorough homogenization of the tissue sample using a suitable mechanical method (e.g., rotor-stator homogenizer, bead beater).- Consider enzymatic digestion for tougher tissues, though this may add complexity. |
| Inefficient protein precipitation: Proteins can bind to this compound, preventing its extraction.[1][2] | - Use a high-purity, cold organic solvent like acetonitrile for protein precipitation. Acetonitrile has shown good deproteinization capabilities.[1]- Optimize the ratio of solvent to tissue homogenate; a 1:1 ratio is a common starting point.[2]- Ensure thorough vortexing and centrifugation at sufficient speed and duration to pellet the precipitated proteins. | |
| Suboptimal pH during extraction: The polarity and solubility of lincomycin are pH-dependent.[3] | - Adjust the pH of the sample homogenate. For liquid-liquid extraction, adjusting the pH to around 9.0 can improve adsorption to certain resins.[3] For general extraction, ensure the pH is compatible with your chosen solvent and analytical method. | |
| Poor choice of extraction solvent: The solvent may not be optimal for extracting a polar compound like lincomycin from the specific tissue matrix.[1] | - Acetonitrile is a commonly used and effective solvent for extracting lincomycin from tissues, with reported recovery rates over 85%.[1]- Methanol is another option, though it may be slightly less effective than acetonitrile.[1]- For fatty tissues, a defatting step with a non-polar solvent like n-hexane may be necessary to improve recovery.[1] | |
| High Matrix Effects in MS Analysis | Co-extraction of interfering substances: Lipids, phospholipids, and other endogenous components from the tissue can co-elute with this compound and cause ion suppression or enhancement. | - Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction.[1][4]- Optimize the liquid chromatography method to achieve better separation of this compound from matrix components.[5]- Use a more specific mass spectrometry scan mode, such as Multiple Reaction Monitoring (MRM), to reduce the impact of interfering ions.[6] |
| Poor Reproducibility | Inconsistent sample handling: Variations in homogenization time, extraction volumes, or incubation times can lead to variable results. | - Develop and strictly adhere to a standardized operating procedure (SOP) for all steps of the extraction process.- Use calibrated pipettes and other laboratory equipment.- Ensure consistent timing for all incubation and extraction steps. |
| Incomplete dissolution of the dried extract: The final extract may not be fully redissolved before injection into the analytical instrument. | - Vortex and sonicate the dried extract in the reconstitution solvent for a sufficient amount of time.- Choose a reconstitution solvent that is compatible with both the analyte and the initial mobile phase of the chromatographic system. |
Frequently Asked Questions (FAQs)
1. What is the most common method for extracting this compound from tissue?
The most common methods involve an initial protein precipitation step, often followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleanup and concentration.[1] Protein precipitation with acetonitrile is a widely used initial step due to its efficiency in removing proteins while effectively extracting lincomycin.[1][2][5]
2. Which solvent is best for extracting this compound from tissue?
Acetonitrile is frequently reported as a highly effective solvent for extracting lincomycin from various animal tissues, demonstrating high recovery rates.[1][5] Methanol can also be used, but may result in slightly lower recovery.[1] For tissues with high-fat content, a preliminary defatting step using a non-polar solvent like n-hexane is recommended.[1]
3. How can I improve the recovery of this compound from fatty tissues?
To improve recovery from fatty tissues, it is crucial to include a defatting step in your protocol. After homogenization and protein precipitation, a liquid-liquid extraction with a non-polar solvent such as n-hexane can be performed to remove lipids before proceeding with the extraction of the more polar this compound.[1][5]
4. What are the typical recovery rates for this compound from tissue?
Reported recovery rates for lincomycin from animal tissues can range from 71.11% to 98.30%, depending on the specific tissue type and the extraction method used.[1] Methods combining liquid-liquid extraction and solid-phase extraction have demonstrated high and consistent recoveries across various matrices.[1]
5. Is a derivatization step necessary for the analysis of this compound?
For analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a derivatization step may be necessary as lincomycin lacks a strong chromophore.[1][6] However, for more sensitive and specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization is generally not required as the mass spectrometer can directly detect and quantify this compound.[5][6]
Data on Extraction Recovery
The following tables summarize quantitative data on lincomycin recovery from various studies. While these studies focus on lincomycin, the recovery of the deuterated internal standard, this compound, is expected to be very similar.
Table 1: Comparison of Extraction Solvents for Lincomycin from Pig Liver
| Extraction Solvent | Average Recovery Rate | Reference |
| Acetonitrile | > 85% | [1] |
| 20% Acetonitrile-water | ~ 75% | [1] |
| Methanol | ~ 75% | [1] |
Table 2: Lincomycin Recovery from Spiked Animal Tissues using a Combined LLE and SPE Method
| Tissue Matrix | Spiked Concentration | Average Recovery Rate |
| Pig Liver | LOQ, MRL, 2x MRL | 71.11% - 98.30% |
| Pig Muscle | LOQ, MRL, 2x MRL | 71.11% - 98.30% |
| Chicken Kidney | LOQ, MRL, 2x MRL | 71.11% - 98.30% |
| Chicken Liver | LOQ, MRL, 2x MRL | 71.11% - 98.30% |
| Cow Fat | LOQ, MRL, 2x MRL | 71.11% - 98.30% |
| Cow Liver | LOQ, MRL, 2x MRL | 71.11% - 98.30% |
| Goat Muscle | LOQ, MRL, 2x MRL | 71.11% - 98.30% |
| Goat Liver | LOQ, MRL, 2x MRL | 71.11% - 98.30% |
| Data synthesized from a study reporting a recovery range of 71.11% to 98.30% across various tissues and spiking levels.[1] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Tissue
This protocol is a general guideline for extracting this compound from tissue using protein precipitation, suitable for subsequent LC-MS/MS analysis.
-
Sample Preparation:
-
Weigh approximately 1 gram of homogenized tissue into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add an appropriate volume of extraction solvent (e.g., acetonitrile) in a 1:1 or 2:1 solvent-to-tissue ratio.
-
-
Extraction and Protein Precipitation:
-
Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted this compound and transfer it to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for analysis.
-
-
Analysis:
-
Filter the reconstituted sample through a 0.22 µm filter before injecting it into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Tissue Extracts
This protocol describes a general SPE procedure for cleaning up tissue extracts containing this compound.
-
Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing a suitable volume of methanol followed by water through the cartridge.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step (or a diluted tissue extract) onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge using a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound from tissue.
Caption: Troubleshooting logic for addressing low recovery of this compound.
References
- 1. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Cross-Contamination in Lincomycin-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing cross-contamination during the analysis of Lincomycin-d3.
Troubleshooting Guides
Issue 1: Carryover of Lincomycin is Observed in Blank Injections
Symptoms:
-
A peak corresponding to Lincomycin is detected in a blank injection immediately following a high-concentration sample.
-
The peak area of the carryover peak is greater than the established limit of detection (LOD) or lower limit of quantitation (LLOQ).
Possible Causes & Troubleshooting Steps:
-
Autosampler Contamination: The injection needle, sample loop, and valve can be significant sources of carryover. Lincomycin, being a polar and basic compound, can adsorb to surfaces within the autosampler.
-
Action: Optimize the needle wash protocol. Use a strong wash solvent that can effectively solubilize Lincomycin. A mixture of organic solvent (e.g., acetonitrile or methanol) and water with a small amount of acid (e.g., formic acid) is often effective. Increase the volume and duration of the needle wash.
-
Action: Inspect the needle seat and rotor seal for any signs of wear or damage, as these can trap the analyte. Replace these components if necessary.
-
-
LC Column Carryover: The stationary phase of the column can retain Lincomycin, which may then elute in subsequent runs.
-
Action: Implement a robust column wash at the end of each analytical run. A gradient wash that cycles between high and low organic mobile phase compositions can be more effective at removing strongly retained compounds than a simple isocratic wash.
-
Action: If carryover persists, dedicate a column for high-concentration samples and another for low-concentration samples and blanks.
-
-
Contaminated Mobile Phase or Solvents: The source of the contamination may be the mobile phase or the solvent used to reconstitute the samples.
-
Action: Prepare fresh mobile phases and reconstitution solvents. Ensure all glassware is scrupulously clean.
-
Workflow for Troubleshooting Lincomycin Carryover:
Validation & Comparative
The Critical Role of Lincomycin-d3 in Bioanalytical Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantification of the antibiotic Lincomycin, the use of a stable isotope-labeled internal standard, such as Lincomycin-d3, has become a cornerstone for robust and precise bioanalytical assays. This guide provides a comprehensive comparison of analytical methods validated with this compound against alternative approaches, supported by experimental data and detailed protocols.
This compound, a deuterium-labeled analog of Lincomycin, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[1] Its utility lies in its chemical similarity to the analyte of interest, Lincomycin, while having a distinct mass, allowing for the correction of variability during sample preparation and analysis. This leads to enhanced accuracy and precision in the quantification of Lincomycin in various biological matrices.[1][2]
Performance Comparison of Analytical Methods
The choice of an analytical method for Lincomycin quantification depends on factors such as the sample matrix, required sensitivity, and the specific goals of the study. While High-Performance Liquid Chromatography (HPLC) with UV or other detectors can be used, LC-MS/MS coupled with an internal standard like this compound is often preferred for its superior sensitivity and specificity, especially in complex biological samples.[3][4]
Below is a summary of the performance characteristics of different analytical methods for Lincomycin quantification.
| Parameter | LC-MS/MS with this compound Internal Standard | HPLC with UV Detection (External Standard) | Microbiological Assay |
| Linearity Range | 5 - 100 ng/mL[5] | 5.0 - 100 µg/mL[4] | Varies based on organism |
| Correlation Coefficient (R²) | > 0.99[4][5] | 0.9999[4] | Not Applicable |
| Limit of Detection (LOD) | 0.2 ng/mL[5] | 1.41 µg/mL[4] | Varies based on organism |
| Limit of Quantification (LOQ) | 1 ng/mL[5] | 4.29 µg/mL[4] | Varies based on organism |
| Accuracy (Recovery %) | 92.82% - 100.40%[5] | 100.3 ± 1.3%[4] | 104.4% - 112.2%[4] |
| Precision (%RSD) | 1.19% - 6.40%[5] | < 2% | Varies based on organism |
Experimental Workflows
The general workflow for the validation of an analytical method using this compound involves several key stages, from sample preparation to data analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Establishment and validation of the LC-MS/MS method for the determination of lincomycin in human blood: Application to an allergy case in forensic science - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard Debate: Lincomycin-d3 vs. 13C-Lincomycin as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Lincomycin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective, data-driven comparison of two commonly used stable isotope-labeled internal standards: Lincomycin-d3 (deuterated) and 13C-Lincomycin (carbon-13 labeled).
In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior allows the SIL-IS to co-elute with the analyte and experience similar ionization effects, thus effectively correcting for variations during sample preparation and analysis. However, the choice of isotopic label—deuterium (²H) or carbon-13 (¹³C)—can significantly impact analytical performance.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical process. Here, ¹³C-labeled standards generally demonstrate a distinct advantage over their deuterated counterparts.[1]
Chromatographic Co-elution: One of the most critical differences lies in their chromatographic behavior. Due to the "isotope effect," where the C-²H bond is slightly less polar than the C-¹H bond, deuterated standards like this compound can elute slightly earlier than the unlabeled Lincomycin.[1] This chromatographic shift can lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same degree of ion suppression or enhancement, potentially compromising the accuracy of the quantification.[2] In contrast, ¹³C-labeled standards have virtually identical physicochemical properties to the native analyte, resulting in perfect co-elution.[3][4] This ensures that both the analyte and the internal standard experience the exact same matrix effects, leading to more accurate and precise results.[5]
Isotopic Stability: Deuterium labels, particularly those on exchangeable sites (e.g., -OH, -NH), can be susceptible to back-exchange with protons from the solvent.[2] While the deuterium atoms in this compound are typically placed on stable positions like a methyl group, the potential for exchange, though minimal, is a consideration.[6] ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange, ensuring the integrity of the internal standard throughout the analytical workflow.[1]
Accuracy and Precision: The superior co-elution of ¹³C-labeled internal standards directly translates to improved accuracy and precision. In cases of significant matrix effects, the imperfect co-elution of a deuterated standard can lead to substantial quantitative errors. One study reported errors as high as 40% when using a deuterated standard that did not co-elute perfectly with the analyte.[2] Conversely, studies comparing the two types of labels have shown that ¹³C-labeled standards result in lower bias and better precision.[1]
Quantitative Data Summary
The following table summarizes the key performance differences based on experimental data from studies comparing deuterated and ¹³C-labeled internal standards for various compounds. While direct comparative data for this compound and ¹³C-Lincomycin is limited in publicly available literature, the data presented for analogous compounds provide a strong basis for performance expectation.
| Performance Parameter | This compound (Deuterated IS) | 13C-Lincomycin (¹³C-Labeled IS) | Key Findings & Implications |
| Chromatographic Co-elution with Lincomycin | Often exhibits a slight retention time shift (elutes earlier). The magnitude of the shift can increase with the number of deuterium labels.[4] | Co-elutes perfectly with Lincomycin.[3][4] | Perfect co-elution of ¹³C-Lincomycin ensures more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Accuracy (Bias) | Can lead to inaccuracies, with potential for significant bias in the presence of strong matrix effects.[2] | Demonstrates improved accuracy with bias closer to the true value.[1] | For high-stakes analyses (e.g., clinical trials, regulatory submissions), the higher accuracy of ¹³C-Lincomycin is a significant advantage. |
| Precision (%CV) | May result in higher variability (higher %CV) between replicate measurements. | Generally provides lower %CV, indicating better reproducibility.[7] | Lower variability with ¹³C-Lincomycin leads to more reliable and statistically robust data. |
| Isotopic Stability | Generally stable, but a theoretical risk of H/D exchange exists depending on the position of the label and analytical conditions.[2] | Highly stable with no risk of isotopic exchange.[1] | The inert nature of the ¹³C label provides greater confidence in the stability of the internal standard. |
Experimental Protocols
This section provides a representative experimental protocol for the quantification of Lincomycin in a biological matrix (e.g., plasma) using an internal standard. This protocol can be adapted for use with either this compound or ¹³C-Lincomycin.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (either this compound or ¹³C-Lincomycin) at a fixed concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Lincomycin from matrix components. For example:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lincomycin: m/z 407.2 → 126.1
-
This compound: m/z 410.2 → 126.1
-
13C-Lincomycin (assuming 3 ¹³C labels): m/z 410.2 → 126.1
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Quantification
-
The concentration of Lincomycin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Lincomycin and a fixed concentration of the internal standard.
Visualizing the Workflow and Key Concepts
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
While both this compound and ¹³C-Lincomycin can be used as internal standards for the quantitative analysis of Lincomycin, the evidence strongly supports the superiority of ¹³C-Lincomycin. Its ability to co-elute perfectly with the analyte minimizes the risk of analytical errors arising from matrix effects, leading to more accurate and precise data. Although deuterated standards are often more readily available and cost-effective, careful validation is crucial to ensure that any chromatographic shift does not compromise the accuracy of the results.
For the most demanding applications, such as regulated bioanalysis in support of clinical trials or for the development of highly robust and reliable quantitative assays, the investment in ¹³C-Lincomycin is highly recommended. It represents the gold standard for internal standards, providing the highest level of confidence in the integrity and reliability of the analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards, Featuring Lincomycin-d3
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable bioanalytical data is paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of robust quantitative analysis. This guide provides an objective comparison of the performance of deuterated internal standards, with a special focus on Lincomycin-d3, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards, particularly those substituted with deuterium, are considered the "gold standard" in bioanalysis.[1] By being chemically identical to the analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This allows for effective compensation for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[1]
Performance Comparison of Deuterated Internal Standards
The efficacy of a deuterated internal standard is determined through rigorous method validation, assessing parameters such as linearity, accuracy, precision, and matrix effects. Below is a comparative summary of the performance of bioanalytical methods using this compound and other commonly employed deuterated internal standards.
| Parameter | Lincomycin with this compound[2] | Teriflunomide with Teriflunomide-d4 (Hypothetical)[1] | Metformin with Metformin-d6[3] |
| Biological Matrix | Human Serum | Human Plasma | Human Plasma |
| Linearity (r²) | > 0.99 | > 0.998 | ≥ 0.993 |
| Concentration Range | 0.5 - 50 ng/mL | Not Specified | 5 - 2000 ng/mL |
| Accuracy (% Bias) | -13.9% to +9.0% | -5.4% to +8.1% | -8.87% to +5.25% |
| Precision (% CV) | ≤ 11.5% | ≤ 8.2% | ≤ 8.19% |
| Matrix Effect | Not significant | < 10% CV | Not significant |
| Recovery | Not explicitly stated | Consistent and reproducible | Not explicitly stated |
This table summarizes typical performance data from validated bioanalytical methods. The data for Teriflunomide-d4 is presented as a representative example of high-quality performance for a deuterated internal standard.
As the data indicates, methods employing deuterated internal standards like this compound consistently meet the stringent acceptance criteria set by regulatory agencies, ensuring the reliability of pharmacokinetic and other clinical studies.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below is a representative protocol for the quantification of Lincomycin in human serum using this compound as an internal standard.
LC-MS/MS Method for Lincomycin in Human Serum[2]
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Lincomycin and this compound in a suitable solvent.
-
Create a seven-point calibration curve by spiking blank human serum with Lincomycin working solutions to achieve final concentrations ranging from 0.5 to 50 ng/mL.
-
Prepare QC samples at low (1 ng/mL), medium (20 ng/mL), and high (40 ng/mL) concentrations in blank human serum.
-
The working solution of the internal standard, this compound, is prepared at a concentration of 0.2 µg/mL.
2. Sample Preparation (Protein Precipitation):
-
To 200 µL of serum sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution and 190 µL of phosphoric acid.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
3. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation: Utilize a suitable C18 analytical column with a gradient elution program.
-
Mass Spectrometric Detection: Monitor the specific precursor-to-product ion transitions for Lincomycin and this compound in multiple reaction monitoring (MRM) mode.
Visualizing the Workflow
A clear understanding of the experimental process is essential. The following diagrams illustrate the logic behind selecting a deuterated internal standard and a typical bioanalytical workflow.
Caption: Decision pathway for internal standard selection.
References
Performance Showdown: Lincomycin-d3 and Alternatives in Bioanalytical Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison of the performance characteristics of Lincomycin-d3, a deuterated analog of the antibiotic lincomycin, against a common alternative, Clindamycin, when used as internal standards in the bioanalysis of lincomycin. The information presented herein, supported by experimental data from published studies, is intended to assist researchers in selecting the most suitable internal standard for their specific analytical needs.
At a Glance: Performance Characteristics
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their near-identical physicochemical properties to the analyte. This comparison examines key performance metrics to aid in an informed decision.
Table 1: Performance Characteristics of this compound as an Internal Standard for Lincomycin Analysis
| Performance Metric | Matrix | Value | Reference |
| Linearity Range | Goose Plasma | 1 - 50,000 µg/L | [1] |
| Goose Tissues (kidney, muscle, heart, lung, liver) | 5 - 10,000 µg/kg | [1] | |
| Recovery | Avian Feathers, Muscle, Liver | 98 - 101% | [2] |
| Precision (RSD%) | Not explicitly found in a comprehensive summary | - | |
| Accuracy (%Bias) | Not explicitly found in a comprehensive summary | - | |
| Matrix Effect | Mitigates matrix effects | [3] |
Table 2: Performance Characteristics of Clindamycin as an Internal Standard for Lincomycin Analysis
| Performance Metric | Matrix | Value | Reference |
| Linearity Range | Animal Tissues & Bovine Milk | 25 - 3000 µg/kg | [4] |
| Accuracy (Recovery) | Animal Tissues & Bovine Milk | 94.4 - 107.8% | [4] |
| Precision (RSD%) | Animal Tissues & Bovine Milk | 1.3 - 7.8% (Intra-day & Inter-day) | [4] |
| Matrix Effect | Not explicitly reported | - |
The Workflow: A Bioanalytical Journey
The following diagram illustrates a typical experimental workflow for the quantification of lincomycin in biological matrices using an internal standard.
In Detail: Experimental Protocols
A clear understanding of the experimental methodologies is crucial for replicating and comparing results. Below are detailed protocols for methods utilizing this compound and Clindamycin as internal standards.
Method 1: Lincomycin Analysis in Animal Tissues using this compound Internal Standard
This method is adapted from a study on the disposition kinetics of lincomycin in geese.[1]
1. Sample Preparation:
-
Weigh 0.5 g of homogenized tissue into a 15 mL centrifuge tube.
-
Add 10 µL of this compound internal standard solution (10 µg/mL).
-
Vortex the sample and let it stand at room temperature for 5 minutes.
-
Add 1 mL of an extraction mixture (acetonitrile: 0.1% formic acid, 1:1, v/v) and 100 µL of ultra-pure water.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 9500 × g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant into a chromatographic vial with a glass insert for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
UHPLC System: A validated UHPLC-MS/MS method was used.[1]
-
Mass Spectrometer: A validated UHPLC-MS/MS method was used.[1]
-
(Specific column, mobile phase, and mass spectrometer parameters were not detailed in the provided abstract)
Method 2: Lincomycin Analysis in Animal Tissues and Milk using Clindamycin Internal Standard
This method is based on a validated procedure for determining lincomycin in various animal-derived food products.[4]
1. Sample Preparation:
-
Homogenize animal tissues.
-
To the homogenized tissue or milk sample, add an appropriate amount of Clindamycin as the internal standard.
-
Extract the sample twice with acetonitrile.
-
Combine the extracts and adjust the final volume to 10 mL with distilled water.
-
Partition with hexane to remove lipids.
-
The resulting extract is ready for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
LC System: A liquid chromatograph.
-
Column: Reversed-phase C18 column (250 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A 3:7 (v/v) mixture of:
-
A: 0.1% formic acid in acetonitrile
-
B: Ammonium formate buffer (ammonium formate:formic acid:acetonitrile:water, 1:5:50:950, v/v/v/v)
-
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Positive.
-
Precursor Ion (Lincomycin): m/z 407.2
-
Product Ions (Lincomycin): m/z 126.1 and 359.2
-
Internal Standard (Clindamycin) Product Ions: m/z 126.1 and 377.2
Discussion and Conclusion
The data presented highlights the strengths of both this compound and Clindamycin as internal standards for lincomycin bioanalysis.
This compound , as a stable isotope-labeled analog, is theoretically the superior choice. Its key advantage lies in its ability to co-elute with the analyte and exhibit identical behavior during ionization, effectively compensating for matrix-induced signal suppression or enhancement.[3] The high recovery rates (98-101%) observed in avian tissues further underscore its efficiency in complex matrices.[2] However, a lack of a single, comprehensive published validation summary makes a direct comparison of all performance parameters challenging.
Clindamycin , a structural analog of lincomycin, has been demonstrated to be a reliable internal standard in a validated LC-MS/MS method.[4] The method shows excellent linearity, accuracy, and precision across various animal tissues and milk. For laboratories where cost or availability of a deuterated standard is a concern, Clindamycin presents a viable and well-documented alternative.
References
- 1. Open Veterinary Journal [openveterinaryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating FDA Guidance: A Comparative Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a pivotal decision in bioanalytical method validation, directly influencing data integrity and regulatory acceptance. This guide provides a comprehensive comparison of deuterated internal standards against their non-deuterated counterparts, supported by experimental data, to align with the stringent expectations of the U.S. Food and Drug Administration (FDA).
The FDA, in harmonization with the International Council for Harmonisation (ICH) M10 guideline, advocates for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being a prominent example, particularly for mass spectrometry-based assays.[1][2] The fundamental role of an internal standard (IS) is to compensate for variability during sample preparation and analysis, ensuring the reliability of quantitative data.[1][2] While deuterated standards are widely regarded as the "gold standard," this guide will objectively explore their performance in comparison to structural analogs.
Performance Under Scrutiny: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard lies in its structural and physicochemical similarity to the analyte. This near-identical nature ensures that it behaves similarly during extraction, chromatography, and ionization, thereby providing more accurate and precise results.[2][3][4]
To illustrate this, consider the comparative analysis of the immunosuppressant drug sirolimus, where a deuterated standard (SIR-d3) was compared against a structural analog (desmethoxyrapamycin). The data clearly demonstrates the enhanced precision achieved with the deuterated internal standard.
Table 1: Comparison of Precision for Sirolimus Analysis Using Deuterated vs. Analog Internal Standard [3]
| Quality Control Level | Deuterated IS (%CV) | Analog IS (%CV) |
| Low | 5.7 | 9.7 |
| Medium | 3.5 | 8.2 |
| High | 2.7 | 7.6 |
Similarly, in the analysis of the anticoagulant warfarin, the use of a deuterated internal standard (Warfarin-d5) resulted in excellent accuracy and precision.
Table 2: Intra-Day Accuracy and Precision for R-Warfarin using Warfarin-d5 Internal Standard [1]
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 5 | 5.1 | 102.0 | 4.5 |
| 50 | 48.9 | 97.8 | 3.1 |
| 500 | 505.2 | 101.0 | 2.2 |
Table 3: Inter-Day Accuracy and Precision for R-Warfarin using Warfarin-d5 Internal Standard [1]
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 5 | 5.2 | 104.0 | 5.8 |
| 50 | 49.5 | 99.0 | 4.2 |
| 500 | 510.3 | 102.1 | 3.5 |
These data underscore the FDA's preference for deuterated internal standards, as they consistently lead to more reliable and reproducible bioanalytical data, a critical component for regulatory submissions.
Experimental Protocols: A Closer Look at Methodology
To ensure the robustness of a bioanalytical method employing a deuterated internal standard, rigorous validation is essential. The following are detailed protocols for key experiments.
Sample Preparation: Protein Precipitation
This method is commonly used for its simplicity and speed in extracting analytes from plasma.
Objective: To efficiently remove proteins from a plasma sample to prevent interference with the analysis.
Protocol:
-
To 50 µL of a plasma sample, add 400 µL of a methanol-water mixture (7:1, v/v) containing the deuterated internal standard at a fixed concentration (e.g., 30 nM for Warfarin-d5).[1]
-
Vortex the mixture for 10 seconds to precipitate the proteins.[1]
-
Centrifuge the samples at 2250 x g for 15 minutes at 4°C.[1]
-
Transfer the resulting supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase before injection into the LC-MS/MS system.[1]
Evaluation of Matrix Effects
This experiment is crucial to assess the influence of matrix components on the ionization of the analyte and the internal standard.
Objective: To determine if the biological matrix enhances or suppresses the ionization of the analyte and internal standard.
Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and deuterated internal standard into the mobile phase or an appropriate solvent.[3]
-
Set B (Post-Spiked Matrix): Extract blank matrix and then spike the analyte and deuterated internal standard into the final extract.[3]
-
Set C (Pre-Spiked Matrix): Spike the analyte and deuterated internal standard into the blank matrix before the extraction process.[3]
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.[3]
-
Calculate the Matrix Factor (MF):
-
MF = (Peak response of analyte in Set B) / (Peak response of analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of analyte) / (MF of deuterated IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤ 15%.
Visualizing the Process: Workflows and Pathways
To further elucidate the methodologies and concepts discussed, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant metabolic pathway.
Many drugs are metabolized by the Cytochrome P450 (CYP) enzyme system. Understanding this pathway is crucial in drug development, and deuterated standards are often used to study the metabolism of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating ICH Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Lincomycin Analysis
For Researchers, Scientists, and Drug Development Professionals
The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and integrity of pharmacokinetic and toxicokinetic data submitted to regulatory authorities. The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for these validations.[1][2][3] A critical component of a successful bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, Lincomycin-d3, with alternative structural analog internal standards for the bioanalytical method validation of Lincomycin, in adherence to ICH M10 guidelines.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in bioanalysis.[4] Having a structure nearly identical to the analyte, with only a difference in isotopic composition, ensures that the SIL-IS co-elutes and experiences similar ionization effects in the mass spectrometer. This close physicochemical mimicry allows for highly effective compensation for variability during sample preparation and analysis, leading to superior accuracy and precision.[1]
Alternatives: Structural Analog Internal Standards
Performance Comparison: this compound vs. Structural Analogs
The following tables summarize the available quantitative data from various studies for the bioanalytical method validation of Lincomycin using this compound and structural analog internal standards. It is important to note that this data is compiled from different studies with varying experimental conditions, and a direct head-to-head comparison in a single study is not publicly available.
Table 1: Performance Characteristics of Lincomycin Bioanalysis using this compound as Internal Standard
| Validation Parameter | Performance Data | Reference |
| Linearity Range | 0.5 - 50 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [5] |
| Accuracy | 86.1% - 109.0% | [5] |
| Precision (Intra-day & Inter-day) | 3.70% - 11.5% & 5.18% - 10.3% | [5] |
| Recovery | Not Explicitly Stated | |
| Matrix Effect | No significant matrix effect observed | [5] |
| Stability | Stable under all investigated conditions | [5] |
Table 2: Performance Characteristics of Lincomycin Bioanalysis using Structural Analog Internal Standards
| Internal Standard | Validation Parameter | Performance Data | Reference |
| Ornidazole | Linearity Range | Not Explicitly Stated | |
| Correlation Coefficient (r²) | Not Explicitly Stated | ||
| Lower Limit of Quantification (LLOQ) | 0.15 ppm | ||
| Accuracy (Recovery) | 101.307% | ||
| Precision | Not Explicitly Stated | ||
| Matrix Effect | Not Explicitly Stated | ||
| Stability | Not Explicitly Stated | ||
| Vancomycin | Linearity Range | Not Explicitly Stated | |
| Correlation Coefficient (r²) | Not Explicitly Stated | ||
| Lower Limit of Quantification (LLOQ) | Not Explicitly Stated | ||
| Accuracy | ± 4% | ||
| Precision (Total CV) | < 4% | ||
| Matrix Effect | No relevant ion suppression observed | ||
| Stability | Not Explicitly Stated |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical results. Below are representative experimental protocols for the analysis of Lincomycin based on the reviewed literature.
LC-MS/MS Method with this compound Internal Standard
This method is suitable for the quantification of Lincomycin in human serum.[5]
-
Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE).
-
Chromatographic System:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Column: CORTECS T3 column (100 × 2.1 mm, 2.7 µm).
-
Mobile Phase: Gradient elution with a runtime of 8.0 min.
-
Detection: Scheduled multiple reaction monitoring (sMRM) in positive ion scan mode.
-
-
Internal Standard: this compound solution prepared as a mixture with other internal standards.
HPLC Method with Ornidazole Internal Standard
This method is suitable for the estimation of Lincomycin in pharmaceutical dosage forms.
-
Sample Preparation: Appropriate dilution of the sample solution.
-
Chromatographic System:
-
Instrument: High-Performance Liquid Chromatograph with UV detection.
-
Column: Inertsil ODS C-18, 5µm column (250 x 4.6mm).
-
Mobile Phase: Isocratic mode with methanol: Acetonitrile: 1% OPA (10:65:25 v/v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 258nm.
-
-
Internal Standard: Ornidazole.
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships in bioanalytical method validation according to ICH M10 guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Lincomycin Quantification Using Lincomycin-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The primary methods for Lincomycin quantification are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. LC-MS/MS is generally considered the gold standard for its superior sensitivity and selectivity, especially for complex matrices.[3]
Comparative Performance of Analytical Methods for Lincomycin
The following table summarizes the performance characteristics of various validated analytical methods for the quantification of Lincomycin. These methods would typically benefit from the use of an internal standard like Lincomycin-d3 to control for variability in sample preparation and instrument response.
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (R²) | Accuracy (Recovery %) | Precision (%RSD) | LOD | LOQ | Reference |
| HPLC-UV | Pharmaceutical Dosage Form | 5.0 - 100 µg/mL | 0.9999 | 100.3 ± 1.3% | < 2% | 1.41 µg/mL | 4.29 µg/mL | [4] |
| HPLC-UV | Pharmaceutical Dosage Form | 0.5 - 2.5 ppm | 0.998 | 101.307% | < 2% | 0.05 ppm | 0.15 ppm | [5] |
| HPLC-UV | Broiler Chicken Plasma | 10 - 50 µg/mL | 0.9999 | - | - | 4.86 µg/mL | 13.98 µg/mL | [6] |
| HPLC-UV | Injectable Formulation | 60% - 140% of test conc. | 0.9999 | - | - | 0.004 mg/mL | 0.013 mg/mL | [7] |
| HPLC-UV | Bulk and Solid Dosage Form | 5 - 25 µg/mL | 0.9998 | - | < 2% | 0.258 µg/mL | 0.854 µg/mL | [8] |
| HPLC-UVD | Foods of Animal Origin | LOQ - 3000 µg/kg | 0.9912 - 0.9994 | 71.11% - 98.30% | 1.5% - 13.4% (intra-day) | 25 - 40 µg/kg | 40 - 60 µg/kg | [9] |
| LC-MS/MS | Swine Muscle and Organs | - | - | - | - | 0.6 - 1.5 µg/kg | - | [10] |
| LC-UV | Preservation Solution | - | 0.9998 | 99.9% - 101.8% | < 1.4% (intra-day) | 24 ng (on column) | 80 ng (on column) | [11] |
A proficiency test involving 19 laboratories for the quantitative confirmatory analysis of lincomycin in beef showed that all participating laboratories obtained satisfactory z-scores.[12][13] This indicates a good level of agreement between laboratories for this type of analysis, although the specific use of this compound was not detailed.[12][13]
Experimental Protocols
Below is a representative experimental protocol for the quantification of Lincomycin in a biological matrix using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a method for which this compound is an ideal internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, tissue homogenate), add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Lincomycin from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Lincomycin: e.g., m/z 407.2 → 126.1
-
This compound: e.g., m/z 410.2 → 126.1 (Note: The exact mass and fragment will depend on the labeling pattern).
-
3. Quantification
-
Quantification is performed by calculating the peak area ratio of the analyte (Lincomycin) to the internal standard (this compound) and comparing it to a calibration curve constructed from standards of known concentrations.
Visualizations
Experimental Workflow for Lincomycin Quantification
Caption: Workflow for Lincomycin quantification using an internal standard.
Logical Relationship in Quantitative Analysis
Caption: Role of internal standard in accurate quantification.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijbio.com [ijbio.com]
- 6. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Lincomycin-d3
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper disposal of Lincomycin-d3, a deuterated lincosamide antibiotic used in research. Adherence to these guidelines is critical for maintaining laboratory safety, protecting the environment, and complying with regulatory standards.
This compound, like its non-deuterated counterpart, requires careful handling and disposal due to its potential for environmental impact and the development of antibiotic resistance.[1] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water supplies and soil, harming wildlife and potentially impacting human health.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE).
Hazard Summary:
| Hazard | Description |
| Skin Sensitization | May cause an allergic skin reaction.[4][5] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[5] |
Recommended Personal Protective Equipment (PPE):
| PPE | Specification |
| Gloves | Wear appropriate protective gloves.[4][6] |
| Eye Protection | Wear safety glasses or goggles.[4][6] |
| Lab Coat | Wear a lab coat or other protective clothing to prevent skin exposure.[4][6] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, wear respiratory protection.[5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the approved procedure for disposing of this compound in a laboratory setting.
Experimental Protocol:
-
Segregation:
-
Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Stock solutions of antibiotics are considered hazardous chemical waste and should be collected in a designated, approved container.[7]
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Skin Sensitizer," "Aquatic Hazard")
-
-
Keep the container securely sealed when not in use.
-
-
Waste Collection:
-
Carefully transfer all waste containing this compound, including unused stock solutions, contaminated media, and disposable labware (e.g., pipette tips, tubes), into the designated hazardous waste container.
-
Avoid generating dust or aerosols during transfer.
-
Contaminated work clothing should not be allowed out of the workplace.[4][5]
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste in regular trash or down the drain.[6] The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste, and many states have their own, often more stringent, regulations.[2][8]
-
Disposal of hazardous drug-related waste must comply with all applicable federal, state, and local regulations.[9][10] The most common method for treating pharmaceutical waste is incineration at a licensed facility.[8][11]
-
Decision Pathway for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
- 1. dovepress.com [dovepress.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. zoetisus.com [zoetisus.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. fishersci.com [fishersci.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. securewaste.net [securewaste.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Lincomycin-d3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Lincomycin-d3, offering procedural, step-by-step guidance to minimize risk and ensure proper disposal. While this document focuses on this compound, the safety protocols are based on data for Lincomycin hydrochloride, as the deuterated form is not expected to have significantly different handling requirements.
Immediate Safety and Hazard Information
Lincomycin is known to be a skin sensitizer and may cause allergic reactions upon contact.[1] It can also cause irritation to the eyes, skin, and respiratory tract.[1] In clinical use, adverse effects have included diarrhea, nausea, rash, and vomiting.[1]
Occupational Exposure Limits for Lincomycin Hydrochloride
The following table summarizes the occupational exposure limits (OELs) for Lincomycin hydrochloride. These values provide a benchmark for assessing workplace exposure.
| Jurisdiction/Organization | Limit Value - 8 hours (TWA) | Limit Value - Short Term |
| Canada - Ontario | 0.1 mg/m³ | Not Available |
| Slovakia | 4.0 mg/m³ | Not Available |
| Switzerland | 4 mg/m³ | Not Available |
| Czech Republic | 0.1 mg/m³ (for Lincomycin) and 4.0 mg/m³ (for Lincomycin Hydrochloride) | Not Available |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is recommended to create a barrier between the researcher and the chemical.
Essential Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes and airborne particles.[1]
-
Skin Protection:
-
Gloves: Wear impervious gloves, such as nitrile gloves. It is advisable to change gloves frequently and immediately if they become contaminated.
-
Lab Coat/Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
-
Respiratory Protection: If working with the solid form where dust may be generated, or if engineering controls are insufficient to maintain exposure below the OEL, a NIOSH-approved respirator is recommended.[2]
Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.
Preparation of a Stock Solution (Example Protocol)
-
Work Area Preparation: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.
-
Gather Materials: Assemble all necessary equipment, including your this compound solid, solvent, volumetric flasks, and pipettes.
-
Don PPE: Put on your safety goggles, lab coat, and nitrile gloves.
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder in a tared, clean container.
-
Minimize the creation of dust.
-
-
Dissolving the Compound:
-
Add the weighed this compound to a volumetric flask.
-
Add a portion of the desired solvent and gently swirl to dissolve the solid.
-
Once dissolved, add the solvent to the final volume mark.
-
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store as recommended by the supplier.
-
Decontamination: Clean all work surfaces and equipment thoroughly after preparation.
Caption: Step-by-Step Handling Procedure for this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to others.
-
Unused Solid this compound and Concentrated Stock Solutions: These should be considered hazardous chemical waste. Collect in a clearly labeled, sealed container for disposal through your institution's hazardous waste program.
-
Contaminated Labware (e.g., pipette tips, tubes, flasks): Dispose of as solid hazardous waste. Place in a designated, labeled waste container.
-
Contaminated PPE (gloves, gowns, etc.): Place in a designated hazardous waste bag and dispose of according to institutional guidelines.
Always follow your local, regional, and national regulations for the disposal of chemical waste.[1]
Emergency Protocols: Spills and Exposure
Immediate and correct response to spills and personal exposure is critical.
Spill Cleanup Protocol
-
Small Spills (e.g., <100mg solid, <10mL dilute solution):
-
Alert others in the area.
-
Wear appropriate PPE (double gloves, gown, eye protection).
-
For liquid spills, cover with an absorbent material. For solid spills, gently scoop up the material to avoid generating dust.
-
Place the waste in a sealed, labeled container.
-
Clean the spill area with soap and water.
-
-
Large Spills (e.g., >100mg solid, >10mL dilute solution):
-
Evacuate the immediate area.
-
Restrict access to the spill area.
-
Contact your institution's safety office for cleanup.
-
Personal Exposure
-
Skin Contact:
-
Remove contaminated clothing immediately.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek medical attention if irritation persists or if a large area was exposed.
-
-
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move to fresh air immediately.
-
Seek medical attention if you feel unwell.
-
References
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
